C21H19N3O2S
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O2S/c1-14(2)15-8-10-16(11-9-15)23-20(26)18(12-22)21-24(19(25)13-27-21)17-6-4-3-5-7-17/h3-11,14H,13H2,1-2H3,(H,23,26) |
InChI Key |
KMEUNTKKSXKILK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)CS2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Properties of Coumarin-Thiadiazole Hybrids
Disclaimer: The chemical formula C21H19N3O2S corresponds to numerous compounds. Due to the limited availability of in-depth, publicly accessible data on a single, well-characterized compound with this specific formula, this guide will focus on a closely related and well-documented representative from the coumarin-thiadiazole hybrid family: 2-((5-(4-(dimethylamino)phenyl)-1,3,4-thiadiazol-2-yl)methoxy)-4-methyl-2H-chromen-7-one . This compound shares the core structural features of a coumarin linked to a thiadiazole ring and has been synthesized and evaluated for its biological activity, providing a valuable case study for researchers.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of a representative coumarin-thiadiazole hybrid, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The representative compound, a coumarin-thiadiazole hybrid, integrates two key pharmacophores: a coumarin nucleus and a 1,3,4-thiadiazole ring. These hybrid structures are of significant interest in medicinal chemistry due to their potential for a wide range of biological activities.
Table 1: Chemical Identification of the Representative Coumarin-Thiadiazole Hybrid
| Identifier | Value |
| IUPAC Name | 2-((5-(4-(dimethylamino)phenyl)-1,3,4-thiadiazol-2-yl)methoxy)-4-methyl-2H-chromen-7-one |
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 407.49 g/mol |
| Canonical SMILES | CN(C)c1ccc(cc1)c2nnc(s2)COC3=CC(=O)OC4=C3C=C(C=C4)C |
| Core Scaffolds | Coumarin, 1,3,4-Thiadiazole |
Physicochemical Properties
The physicochemical properties of coumarin-thiadiazole hybrids are crucial for their pharmacokinetic and pharmacodynamic profiles. While experimental data for this specific analogue is not extensively published, predicted properties provide valuable insights for drug development.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | 170-172 °C[1] |
| LogP (o/w) | 3.5 - 4.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 85.9 Ų |
Synthesis and Experimental Protocols
The synthesis of coumarin-thiadiazole hybrids typically involves a multi-step process. The following is a representative experimental protocol for the synthesis of the selected analogue, based on established methodologies for this class of compounds.[1]
Synthesis of the Coumarin Intermediate (7-hydroxy-4-methylcoumarin)
A common method for the synthesis of the 7-hydroxy-4-methylcoumarin core is the Pechmann condensation.
-
Reaction: Resorcinol is reacted with ethyl acetoacetate in the presence of a condensing agent, such as sulfuric acid.
-
Procedure:
-
Resorcinol and ethyl acetoacetate are mixed in equimolar amounts.
-
The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 7-hydroxy-4-methylcoumarin.
-
Synthesis of the Thiadiazole Intermediate
The substituted 1,3,4-thiadiazole moiety is typically synthesized from a corresponding benzoic acid and thiosemicarbazide.
-
Reaction: 4-(dimethylamino)benzoic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
-
Procedure:
-
4-(dimethylamino)benzoic acid and thiosemicarbazide are mixed.
-
POCl3 is added dropwise with stirring, and the mixture is refluxed for a specified time.
-
After cooling, the reaction mixture is carefully poured into water.
-
The resulting solid is filtered, washed, and recrystallized to give the 5-(4-(dimethylamino)phenyl)-1,3,4-thiadiazol-2-amine intermediate.
-
Coupling of Coumarin and Thiadiazole Moieties
The final step involves linking the two heterocyclic systems.
-
Reaction: The synthesized 7-hydroxy-4-methylcoumarin is first reacted with an appropriate linker, such as ethyl bromoacetate, to introduce a reactive site. This is followed by reaction with the thiadiazole intermediate.
-
Procedure:
-
7-hydroxy-4-methylcoumarin is reacted with ethyl bromoacetate in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) under reflux to yield an ethyl acetate derivative of the coumarin.
-
The resulting intermediate is then reacted with the synthesized thiadiazole derivative to form the final hybrid molecule.
-
Biological Activity and Mechanism of Action
Coumarin-thiadiazole hybrids have been investigated for a range of biological activities, with a notable focus on enzyme inhibition.
Acetylcholinesterase (AChE) Inhibition
This class of compounds has shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.
Table 3: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC50 (µM) |
| Representative Compound (9b from source) | 0.75[1] |
| Donepezil (Reference Drug) | 0.023[1] |
The data indicates that while the representative compound is a potent inhibitor of AChE, it is less potent than the standard drug Donepezil.[1] Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on both the coumarin and thiadiazole rings significantly influence the inhibitory activity.[1]
Proposed Mechanism of Action
The inhibitory action of these hybrids on AChE is thought to involve interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The coumarin moiety often binds to the PAS, while the thiadiazole portion interacts with the CAS.[1]
Conclusion
The coumarin-thiadiazole scaffold represents a promising platform for the development of novel therapeutic agents. The representative compound discussed in this guide demonstrates significant potential as an acetylcholinesterase inhibitor. Further research focusing on optimizing the substituents on both heterocyclic rings could lead to the development of more potent and selective drug candidates. The detailed synthetic protocols and biological data presented here provide a solid foundation for researchers and drug development professionals working in this area.
References
An In-depth Technical Guide to the Synthesis of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile, a complex heterocyclic compound with potential applications in medicinal chemistry. The synthesis is based on established one-pot, multi-component reaction strategies for hexahydroquinoline derivatives.[1][2][3] While a direct synthetic protocol for this specific molecule is not extensively documented in publicly available literature, this guide extrapolates from well-established methodologies for analogous structures.
Core Synthesis Strategy: Multi-Component Reaction
The synthesis of the target hexahydroquinoline derivative can be efficiently achieved through a one-pot, four-component condensation reaction. This approach is favored for its high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[2][3] The key precursors for this synthesis are a suitable 1,3-dicarbonyl compound, thiophene-3-carbaldehyde, malononitrile, and 4-methoxyaniline.
The general reaction mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the final hexahydroquinoline scaffold. Various catalysts, including ionic liquids and Lewis acids, can be employed to facilitate this transformation, often under mild and environmentally friendly conditions.[1][4]
Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of similar hexahydroquinoline derivatives.[1][3]
Materials:
-
Cyclohexane-1,3-dione (or Dimedone)
-
Thiophene-3-carbaldehyde
-
Malononitrile
-
4-Methoxyaniline
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., [H2-DABCO][HSO4]2, L-proline, or piperidine)
-
Hydrochloric acid (for work-up, if necessary)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine equimolar amounts (e.g., 1 mmol) of cyclohexane-1,3-dione, thiophene-3-carbaldehyde, malononitrile, and 4-methoxyaniline in a suitable solvent such as ethanol (5-10 mL).
-
Add a catalytic amount of a suitable catalyst (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature or under gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).[2]
-
Upon completion of the reaction (typically within 1-4 hours, as indicated by TLC), the product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, pour the reaction mixture into cold water and stir for 15-20 minutes.
-
Collect the resulting solid by filtration, wash with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of analogous hexahydroquinoline derivatives, providing an expected range for the synthesis of the target compound.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L-proline | Ethanol | Room Temp | 2-3 | 85-95 |
| 2 | Piperidine | Ethanol | Reflux | 4-6 | 80-90 |
| 3 | [H2-DABCO][HSO4]2 | Ethanol | Room Temp | 0.5-1 | 90-98[1] |
| 4 | Catalyst-free | Water | 80 | 1-2 | 88-96 |
Note: The data presented in this table is representative of yields for similar hexahydroquinoline syntheses and may vary for the specific target molecule.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the one-pot synthesis of the target compound.
Caption: General experimental workflow for the synthesis.
Proposed Signaling Pathway Interaction
While the specific biological activity and signaling pathway interactions of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile are not yet elucidated, many hexahydroquinoline derivatives have been investigated for their potential as calcium channel blockers, anti-inflammatory agents, and anticancer agents.[2][5] The structural motifs present in the target molecule, particularly the dihydropyridine-like core, suggest potential interactions with voltage-gated calcium channels or other related cellular targets. Further research, including in vitro and in vivo studies, is necessary to determine its precise mechanism of action.
A diagram for a signaling pathway is not provided as the specific interactions of this molecule are not documented in the available literature.
References
An In-depth Technical Guide to the Predicted Mechanism of Action of PI-3065
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
The compound is PI-3065. It is crucial to note that the initially provided chemical formula, C21H19N3O2S, is incorrect based on extensive database searches. The correct and widely reported molecular formula for PI-3065 is C27H31FN6OS .[1][2][3][4] This guide will proceed with the analysis of PI-3065, a selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).
Predicted Mechanism of Action
PI-3065 is a potent and selective inhibitor of the p110δ catalytic subunit of Class IA PI3Ks.[1][2][3][4][5] The mechanism of action of PI-3065 is centered on its ability to block the kinase activity of p110δ, thereby inhibiting the downstream signaling cascade.
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7][8] The p110δ isoform is predominantly expressed in leukocytes, playing a critical role in immune cell signaling.[6][7] However, its involvement in the pathobiology of certain solid tumors, such as hepatocellular carcinoma, has also been established.[5]
By selectively inhibiting p110δ, PI-3065 disrupts the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT and PDK1. The subsequent deactivation of the PI3K/AKT pathway leads to several key cellular outcomes:
-
Induction of Apoptosis: In cancer cells, particularly hepatocellular carcinoma (HCC), PI-3065 has been shown to induce apoptosis. This is achieved, in part, by inhibiting the expression of survivin, an anti-apoptotic protein.[5] The downregulation of survivin leads to a decrease in the mitochondrial membrane potential and promotes the release of cytochrome C, ultimately activating the caspase cascade and leading to programmed cell death.[5]
-
Inhibition of Cell Proliferation and Migration: PI-3065 has been demonstrated to suppress the proliferation, colony formation, and migration of HCC cells.[5]
-
Modulation of the Tumor Microenvironment: In the context of solid tumors, the inhibition of p110δ by PI-3065 can break the immune tolerance mediated by regulatory T cells (Tregs). This unleashes the cytotoxic activity of CD8+ T cells, leading to tumor regression.[9]
Signaling Pathway Diagram
Caption: PI-3065 inhibits the p110δ subunit of PI3K, blocking the downstream AKT/mTOR pathway and survivin activation, leading to apoptosis and reduced cell proliferation.
Quantitative Data
The inhibitory activity and efficacy of PI-3065 have been quantified in various studies. The following tables summarize the key findings.
| Parameter | p110δ | p110α | p110β | p110γ | Reference(s) |
| IC50 (nM) | 5 - 15 | 910 | 600 | >10,000 | [1][3][4][5] |
| Ki (nM) | 1.5 | - | - | - | [1][3] |
| Table 1: In Vitro Inhibitory Activity of PI-3065 against PI3K Isoforms. |
| Animal Model | Cell Line | Dosage and Administration | Key Findings | Reference(s) |
| BALB/c mice | 4T1 (murine mammary carcinoma) | 75 mg/kg, once daily, oral gavage | Suppressed tumor growth and metastasis. | [9] |
| Nude mice | Hepatocellular Carcinoma (HCC) | Not specified | Inhibits HCC tumor growth in vivo by targeting survivin. | [5] |
| Table 2: In Vivo Efficacy of PI-3065. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of PI-3065.
In Vitro PI3K Enzyme Inhibition Assay
This assay is fundamental to determining the potency and selectivity of PI-3065 against different PI3K isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC50) of PI-3065 against p110δ and other PI3K isoforms.
Principle: The assay measures the kinase activity of a specific PI3K isoform by quantifying the amount of phosphorylated lipid product (PIP3) formed from its substrate (PIP2) in the presence of ATP. The inhibitory effect of PI-3065 is determined by measuring the reduction in PIP3 production at various concentrations of the compound.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110δ/p85α, p110α/p85α, p110β/p85α, p110γ)
-
PI(4,5)P2 substrate
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with specific antibodies)
-
PI-3065 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., 1N HCl)
-
Detection reagents (e.g., scintillation fluid for radiolabeled ATP, anti-PIP3 antibody for ELISA-based detection)
-
96-well or 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of PI-3065 in kinase reaction buffer.
-
In each well of the assay plate, add the PI3K enzyme and the PI(4,5)P2 substrate.
-
Add the different concentrations of PI-3065 or vehicle (DMSO) to the respective wells.
-
Pre-incubate the enzyme, substrate, and inhibitor for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of PIP3 produced. For radiolabeled assays, this can be done by separating the phosphorylated product and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA with a PIP3-specific antibody can be used.
-
Plot the percentage of inhibition against the logarithm of the PI-3065 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro PI3K enzyme inhibition assay to determine the IC50 of PI-3065.
Cell Viability and Proliferation Assay (MTS Assay)
Objective: To assess the effect of PI-3065 on the viability and proliferation of cancer cells.
Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method. Metabolically active cells reduce the MTS tetrazolium compound into a soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Detailed Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., hepatocellular carcinoma cells) in appropriate media and conditions.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of PI-3065 in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PI-3065 or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
In Vivo Murine Mammary Carcinoma Model (4T1)
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of PI-3065 in an in vivo setting.
Principle: The 4T1 murine mammary carcinoma model is a syngeneic model that is highly tumorigenic and spontaneously metastasizes to distant organs, mimicking human breast cancer progression.[4][10][11][12][13]
Detailed Protocol:
-
Animal Model:
-
Use female BALB/c mice (6-8 weeks old).
-
-
Cell Culture and Implantation:
-
Culture 4T1 cells in appropriate medium.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS.
-
Inject 1 x 10^5 4T1 cells in a volume of 50 µL into the mammary fat pad of each mouse.
-
-
Compound Administration:
-
Prepare PI-3065 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer PI-3065 (e.g., 75 mg/kg) or vehicle daily via oral gavage, starting one day before tumor cell inoculation.[3]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Metastasis Assessment:
-
At the end of the study (e.g., after 4-5 weeks), euthanize the mice.
-
Harvest the primary tumor and distant organs (e.g., lungs, liver, lymph nodes).
-
Fix the tissues in formalin and embed in paraffin for histological analysis (e.g., H&E staining) to identify metastatic lesions.
-
-
Data Analysis:
-
Compare the tumor growth curves between the PI-3065-treated and vehicle-treated groups.
-
Quantify the number and size of metastatic nodules in the distant organs.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with PI-3065.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed hepatocellular carcinoma (HCC) cells in 6-well plates.
-
Treat the cells with various concentrations of PI-3065 or vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the FITC fluorescence in the green channel and PI fluorescence in the red channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by PI-3065.
-
Caption: Workflow for the Annexin V/PI apoptosis assay to quantify PI-3065-induced cell death.
Conclusion
PI-3065 is a potent and selective inhibitor of the p110δ isoform of PI3K. Its mechanism of action involves the disruption of the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis, inhibition of cell proliferation, and modulation of the tumor immune microenvironment. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and related cancer therapies. Further investigation into the precise molecular interactions and broader therapeutic applications of PI-3065 is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mouse-4t1-breast-tumor-model - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V Staining Assay [bio-protocol.org]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. pubcompare.ai [pubcompare.ai]
In Silico ADMET Prediction for C21H19N3O2S: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The molecular formula C21H19N3O2S corresponds to numerous chemical structures. This guide provides a general framework for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For illustrative purposes, we will use the representative compound 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one (SMILES: CCN(CC)c1ccc2cc(C(=O)Oc2c1)c3sc(n3)c4ccccc4) as a case study. The quantitative data presented in the tables are illustrative templates and not actual predicted values for this specific molecule.
Introduction to In Silico ADMET Prediction
In modern drug discovery, the early assessment of a compound's ADMET properties is critical for reducing late-stage attrition and associated costs.[1] Unfavorable pharmacokinetics and toxicity are leading causes of drug development failure.[1] In silico ADMET prediction leverages computational models to estimate these crucial properties directly from a compound's chemical structure, offering a rapid and cost-effective method for screening and prioritizing candidates before extensive experimental testing.[2][3][4]
This technical guide outlines the core principles, methodologies, and data presentation for a comprehensive in silico ADMET profile of a compound with the molecular formula this compound.
The In Silico ADMET Prediction Workflow
The process begins with the chemical structure of the molecule, typically in a format like SMILES (Simplified Molecular Input Line Entry System). This structure serves as the input for a variety of computational models, which predict a wide range of physicochemical and pharmacokinetic properties. These predictions are then analyzed to build a comprehensive ADMET profile of the compound.
Physicochemical Properties
A molecule's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior. In silico tools can predict these properties with a high degree of accuracy.[5][6][7][8][9]
| Property | Predicted Value (Illustrative) | Optimal Range for Oral Drugs | Significance |
| Molecular Weight ( g/mol ) | 377.47 | < 500 Da | Influences size-dependent diffusion and overall drug-likeness. |
| logP (Octanol/Water) | 4.5 | 1 - 5 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| logS (Aqueous Solubility) | -4.0 | > -4 | Impacts dissolution in the gut and absorption. |
| pKa (Acidic/Basic) | Basic: 3.5; Acidic: N/A | Basic: 7-11; Acidic: 3-5 | Determines the ionization state at physiological pH, affecting absorption. |
| Polar Surface Area (PSA) | 75.0 Ų | < 140 Ų | Influences membrane permeability and blood-brain barrier penetration. |
Absorption
Absorption determines how much of an administered drug reaches the systemic circulation. For oral drugs, this primarily involves passage through the intestinal epithelium.[10][11][12]
| Parameter | Predicted Value (Illustrative) | Interpretation |
| Human Intestinal Absorption (HIA) | + (Good) | Qualitative prediction of absorption from the gut. |
| Caco-2 Permeability (nm/s) | 20 x 10⁻⁶ | High permeability (>10 x 10⁻⁶ nm/s) suggests good potential for passive intestinal absorption. |
| P-glycoprotein (P-gp) Substrate | No | Not being a substrate for P-gp efflux pump is favorable for absorption and CNS penetration. |
| P-glycoprotein (P-gp) Inhibitor | No | Low potential for drug-drug interactions involving the P-gp transporter. |
Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. Key factors include binding to plasma proteins and the ability to cross physiological barriers.[13]
| Parameter | Predicted Value (Illustrative) | Interpretation |
| Plasma Protein Binding (PPB) | 95% | High binding (>90%) can limit the free drug available to exert its therapeutic effect and be metabolized. |
| Volume of Distribution (VDss) (L/kg) | 2.5 | A high VDss (>0.7 L/kg) suggests extensive tissue distribution. |
| Blood-Brain Barrier (BBB) Permeation | + (Permeable) | Indicates potential to cross the BBB. This is desirable for CNS targets but a liability for peripheral drugs. |
Metabolism
Metabolism is the biotransformation of a drug, primarily by enzymes in the liver, into metabolites that are more easily excreted. The Cytochrome P450 (CYP) enzyme family plays a crucial role in this process.[14][15][16] Predicting interactions with CYP enzymes is vital for assessing a drug's metabolic stability and its potential for drug-drug interactions.[17][18]
| Parameter | Predicted Outcome (Illustrative) | Significance |
| CYP2D6 Substrate | No | Low likelihood of being metabolized by this key enzyme. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4, the most common drug-metabolizing enzyme. |
| CYP1A2 Inhibitor | No | Low risk of inhibiting the metabolism of co-administered drugs that are substrates of this enzyme. |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions involving CYP2C9. |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions involving CYP2C19. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for significant drug-drug interactions by inhibiting the metabolism of other CYP3A4 substrates. |
| Site of Metabolism (SOM) | Diethylamino group, Phenyl ring | Identifies the specific atoms in the molecule most likely to be hydroxylated or otherwise modified by CYPs. |
Excretion
Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys into the urine.[19][20][21][22]
| Parameter | Predicted Value (Illustrative) | Interpretation |
| Renal Clearance (CLr) (ml/min/kg) | 1.5 | Predicts the rate of elimination by the kidneys. |
| Renal OCT2 Substrate | No | Low likelihood of active secretion into urine via the Organic Cation Transporter 2. |
Toxicity
Early prediction of potential toxicity is one of the most valuable applications of in silico modeling, helping to flag compounds that may cause adverse effects.
| Parameter | Predicted Outcome (Illustrative) | Significance |
| hERG Inhibition (Cardiotoxicity) | Low Risk | Low potential to block the hERG potassium channel, which is associated with a risk of fatal cardiac arrhythmia. |
| Ames Mutagenicity | Non-mutagen | Low likelihood of causing DNA mutations, a key indicator of carcinogenic potential. |
| Hepatotoxicity (DILI) | Low Risk | Low potential to cause drug-induced liver injury. |
| Carcinogenicity | Negative | Low likelihood of causing cancer based on structural alerts. |
| Skin Sensitization | Negative | Low potential to cause an allergic skin reaction. |
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Computational Methodologies and Experimental Protocols
In silico ADMET predictions are primarily based on two types of computational models: Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML).[23][24][25]
-
QSAR Models: These are regression or classification models that correlate a set of predictor variables (molecular descriptors) with the biological activity or property of a compound.[24][25] Descriptors can include physicochemical properties (e.g., logP, molecular weight) and topological indices that encode structural information.
-
Machine Learning Models: Modern approaches utilize advanced algorithms like Random Forests, Support Vector Machines (SVMs), and Deep Neural Networks.[3][23] These models are trained on large datasets of compounds with known experimental ADMET properties to learn complex relationships between chemical structures (often represented as molecular fingerprints) and their pharmacokinetic or toxicological outcomes.[26]
These computational models are built and validated using data from established in vitro experimental assays. Below are brief overviews of the protocols for two such critical assays.
Experimental Protocol: Caco-2 Permeability Assay
This assay is the industry standard for predicting human intestinal absorption in vitro.[27][28]
-
Cell Culture: Human colon adenocarcinoma (Caco-2) cells are seeded onto semi-permeable filter inserts in multi-well plates.
-
Differentiation: The cells are cultured for approximately 21 days, during which they differentiate to form a polarized monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and transporter proteins.[28][29]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a low-permeability marker like Lucifer Yellow.[28][29]
-
Transport Experiment: The test compound is added to the apical (AP, representing the intestinal lumen) side of the monolayer. Samples are taken from the basolateral (BL, representing the blood) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The concentration of the compound in the collected samples is measured using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated, which represents the rate of transport across the cell monolayer. To assess active efflux, the experiment is also run in the reverse direction (BL to AP).
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations, which is an indicator of carcinogenicity.[30][31][32]
-
Bacterial Strains: Several strains of Salmonella typhimurium (and sometimes Escherichia coli) are used. These strains are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (e.g., histidine).[30][33]
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver homogenate). The S9 fraction contains enzymes (like CYPs) that can convert a non-mutagenic compound into a mutagenic metabolite.[34]
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid they cannot synthesize.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.[33]
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) will regain the ability to produce the essential amino acid and form visible colonies. The number of revertant colonies is counted.
-
Result Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.[31]
Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery. By providing a comprehensive profile of a compound's likely pharmacokinetic and toxicological properties from its structure alone, these methods enable researchers to make more informed decisions, prioritize promising candidates, and design molecules with a higher probability of success in clinical development. While in silico predictions do not replace experimental testing, they provide crucial guidance, reduce the reliance on animal testing, and ultimately accelerate the journey from a chemical entity to a life-saving therapeutic.
References
- 1. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development: Review article | ADMET and DMPK [pub.iapchem.org]
- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. In Silico Absorption and Deposition of Drugs - Uppsala University [uu.se]
- 13. Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico prediction of cytochrome P450-mediated site of metabolism (SOM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. In Silico Prediction of Cytochrome P450-Mediated Site of Metaboli...: Ingenta Connect [ingentaconnect.com]
- 17. mdpi.com [mdpi.com]
- 18. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of an in silico prediction system of human renal excretion and clearance from chemical structure information incorporating fraction unbound in plasma as a descriptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. schrodinger.com [schrodinger.com]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 30. Ames test - Wikipedia [en.wikipedia.org]
- 31. microbiologyinfo.com [microbiologyinfo.com]
- 32. criver.com [criver.com]
- 33. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 34. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Quinolone-Thiophene Analogs: A Case Study of C21H19N3O2S
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound with the molecular formula C21H19N3O2S represents a class of molecules for which specific public data is limited. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics based on the properties of its core chemical moieties, namely substituted quinoline and thiophene. The experimental protocols and data presented herein are illustrative and based on established pharmaceutical development practices for heterocyclic compounds.
Introduction
Compounds with the molecular formula this compound belong to a class of complex heterocyclic molecules. A representative structure is 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. The presence of both a quinoline and a thiophene ring system suggests a wide range of potential pharmacological activities, as both nuclei are considered "privileged structures" in medicinal chemistry. Quinoline derivatives, for instance, are known to possess anticancer, antimalarial, and antibacterial properties, often acting as kinase inhibitors.[1][2][3] Thiophene and its derivatives also exhibit a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[4][5]
The physicochemical properties, particularly aqueous solubility and chemical stability, are critical parameters in the development of any new chemical entity for therapeutic use. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. This guide outlines the expected solubility and stability profile for this class of compounds and provides detailed protocols for their evaluation.
Solubility Profile
The fused ring structure, coupled with multiple aromatic systems, suggests that compounds of the this compound class are likely to be poorly soluble in aqueous media. Thiophene itself is insoluble in water, preferring organic solvents.[5][6][7][8] While the quinoline nucleus is only slightly soluble in cold water, its solubility increases in hot water and it is readily soluble in most organic solvents.[2][9][10] The overall solubility of a derivative is heavily influenced by its substituents. The presence of ionizable groups, such as the amino group in the representative structure, can significantly impact the pH-dependent solubility.[11]
Expected Solubility Data
The following table summarizes the expected solubility of a typical this compound compound in various media, based on the general properties of quinoline and thiophene derivatives. These values are illustrative and would need to be confirmed experimentally.
| Solvent/Medium | Expected Solubility Category | Rationale |
| Water (pH 7.4) | Very Poorly Soluble to Insoluble | The large, hydrophobic core structure is expected to dominate, leading to low aqueous solubility. |
| 0.1 N HCl (pH ~1.2) | Slightly Soluble | The basic nitrogen in the quinoline ring and the amino substituent would be protonated at low pH, forming a more soluble salt.[11] |
| 0.1 N NaOH (pH ~13) | Very Poorly Soluble | In the absence of an acidic proton, increasing the pH is unlikely to enhance solubility. |
| Ethanol | Soluble | Thiophene and quinoline are generally soluble in organic solvents like ethanol.[2][5][6] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of poorly soluble organic compounds. |
| Polyethylene Glycol 400 | Soluble | Co-solvents like PEG 400 are often used in formulations to enhance the solubility of poorly water-soluble drugs. |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]
Objective: To determine the saturated concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound compound (solid powder)
-
Selected solvents (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid compound to a vial, ensuring a solid phase remains at equilibrium.[14][15]
-
Add a known volume of the desired solvent (e.g., 5 mL) to the vial.
-
Seal the vials and place them in an orbital shaker set to 37 °C and a constant agitation speed.
-
Agitate the samples until equilibrium is reached. This is confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.[14]
-
After reaching equilibrium, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and separate the dissolved compound from the undissolved solid by centrifugation or filtration.
-
Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation.
-
Quantify the concentration of the compound in the diluted filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent.
Below is a diagram illustrating the experimental workflow for determining equilibrium solubility.
Stability Profile
The chemical stability of a drug substance is a critical quality attribute. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[16][17][18][19] The quinoline ring is generally stable, but can undergo oxidation.[20] The thiophene ring is also relatively stable to oxidizing agents but can be susceptible to electrophilic substitution.[4][7]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[21] The goal is to achieve 10-20% degradation to ensure that degradation products can be reliably detected.[16][18]
Summary of Forced Degradation Conditions:
| Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 N HCl, heated at 60-80 °C for several hours. | Hydrolysis of the nitrile or amino groups. Cleavage of the ether linkage. |
| Base Hydrolysis | 0.1 N NaOH, heated at 60-80 °C for several hours. | Similar to acid hydrolysis, with potential for base-catalyzed reactions. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temperature for 24 hours.[21] | Oxidation of the sulfur atom in the thiophene ring to a sulfoxide or sulfone. N-oxidation of the quinoline ring. |
| Thermal Degradation | Solid compound stored at a high temperature (e.g., 105 °C) for an extended period. | General decomposition of the molecule. |
| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[21] | Photochemical reactions such as oxidation or rearrangement, especially given the presence of multiple chromophores. |
Experimental Protocol for Forced Degradation
Objective: To generate potential degradation products and assess the intrinsic stability of the compound.
Materials:
-
This compound compound
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
Temperature-controlled oven or water bath
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector for peak purity analysis
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of Samples: Prepare solutions of the compound in a suitable solvent. For hydrolysis, dissolve the compound in the acidic or basic solution. For oxidation, dissolve in a solution containing H₂O₂. For thermal and photostability, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in the table above. A control sample (unstressed) should be kept under normal conditions.
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours) to monitor the extent of degradation.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.
-
Analysis:
-
Analyze all stressed and control samples by a stability-indicating HPLC-PDA method.
-
Calculate the percentage of degradation.
-
Check for peak purity of the parent compound to ensure no co-eluting degradants.
-
Characterize significant degradation products using LC-MS to determine their mass and propose structures.
-
The following diagram outlines the workflow for a forced degradation study.
Potential Biological Signaling Pathways
Quinoline-based molecules are frequently investigated as kinase inhibitors.[1] Many kinases are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway.[3][22] An inhibitor targeting a receptor tyrosine kinase (RTK) upstream of this pathway, or a kinase within the pathway itself, could be a therapeutic strategy.
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based kinase inhibitors.
Conclusion
While specific experimental data for compounds with the molecular formula this compound is not widely available, a comprehensive evaluation strategy can be formulated based on the known properties of its quinoline and thiophene cores. These compounds are anticipated to have low aqueous solubility, which will be pH-dependent due to the presence of basic functional groups. Their stability profile must be thoroughly investigated through forced degradation studies to identify potential liabilities and inform formulation development. The protocols and workflows detailed in this guide provide a robust framework for researchers to undertake the critical physicochemical characterization required for the advancement of this promising class of heterocyclic compounds.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. who.int [who.int]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. lubrizolcdmo.com [lubrizolcdmo.com]
- 17. ijrpns.com [ijrpns.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. scispace.com [scispace.com]
- 20. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. researchgate.net [researchgate.net]
The Discovery and Isolation of Novel Hexahydroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of novel hexahydroquinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. The versatile hexahydroquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties. This document details the synthetic methodologies, experimental protocols for biological evaluation, and insights into the signaling pathways modulated by these compounds.
Synthesis of Hexahydroquinoline Derivatives
The synthesis of hexahydroquinoline derivatives is often achieved through multicomponent reactions, which offer efficiency and atom economy. The Hantzsch synthesis and its modifications are commonly employed methodologies.
General Synthetic Protocol: One-Pot Multicomponent Reaction
A prevalent and efficient method for synthesizing hexahydroquinoline derivatives involves a one-pot, four-component reaction. This approach typically combines an aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), a β-ketoester or a compound with an active methylene group (like malononitrile or ethyl acetoacetate), and a nitrogen source, commonly ammonium acetate.[1][2] The reaction can be catalyzed by various agents, including ionic liquids or nanocatalysts, and is often performed under mild conditions.[1][3][4]
A typical procedure involves stirring a mixture of the four components in a suitable solvent, such as ethanol, at room temperature or under reflux.[1][5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration, followed by washing and recrystallization to yield the pure hexahydroquinoline derivative.
Experimental Protocol: Synthesis of Hexahydroquinoline-3-carboxylate Derivatives
This protocol is adapted from a study synthesizing a series of hexahydroquinoline-3-carboxylate derivatives with anti-inflammatory properties.[6][7]
-
Reaction Setup: In a round-bottom flask, combine 4-(difluoromethoxy)benzaldehyde (1 mmol), a substituted or unsubstituted 1,3-cyclohexanedione derivative (1 mmol), an appropriate alkyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) as the nitrogen source.[6][7]
-
Solvent and Reaction: Add ethanol (10 mL) as the solvent. Stir the mixture at reflux for the time required to complete the reaction (monitored by TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain the pure hexahydroquinoline-3-carboxylate derivative.
-
Characterization: Elucidate the structure of the synthesized compounds using spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).[6][7][8]
Biological Activity and Data
Novel hexahydroquinoline derivatives have been evaluated for a variety of biological activities. The following tables summarize quantitative data from recent studies.
Anticancer Activity
Hexahydroquinoline derivatives have shown promising activity against various cancer cell lines, often by targeting critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR).
Table 1: Inhibitory Activity of Hexahydroquinoline Derivatives against EGFR Kinase [9]
| Compound | EGFRWT IC50 (µM) | EGFRL858R IC50 (µM) | EGFRT790M IC50 (µM) |
| 6a | 0.358 | 0.453 | 0.511 |
| 6c | 0.112 | 0.129 | 0.142 |
| 6d | 0.103 | 0.115 | 0.133 |
| 6e | 0.124 | 0.138 | 0.149 |
| 6f | 0.131 | 0.142 | 0.155 |
| 6i | 0.205 | 0.288 | 0.314 |
| 8b | 0.149 | 0.163 | 0.172 |
| 8c | 0.157 | 0.171 | 0.183 |
| 8e | 0.166 | 0.183 | 0.195 |
| 10a | 0.173 | 0.191 | 0.203 |
| 10b | 0.185 | 0.201 | 0.215 |
| 10c | 0.192 | 0.213 | 0.229 |
| 10d | 0.097 | 0.108 | 0.124 |
| Erlotinib | 0.082 | 0.095 | 0.106 |
Anti-inflammatory Activity
Certain hexahydroquinoline derivatives have been identified as potent anti-inflammatory agents, with their mechanism of action linked to the inhibition of cytokines like Transforming Growth Factor-beta 1 (TGF-β1).[6][7]
Table 2: Cytotoxicity and TGF-β1 Inhibition by Hexahydroquinoline Derivatives [6][7][10]
| Compound | Cytotoxicity IC50 (µM) in 3T3 cells |
| 2d | >100 |
| 3b | >100 |
| 3e | >100 |
Note: In the referenced study, compounds 2d, 3b, and 3e were found to decrease the levels of TGF-β1, with compound 3e showing the most significant effect.[6][7]
Multidrug Resistance (MDR) Reversal
Some 5-oxo-hexahydroquinoline derivatives have been shown to reverse P-glycoprotein-mediated multidrug resistance in cancer cells.
Table 3: Doxorubicin (DXR) IC50 Reduction by Compound 5c in MES-SA/Dx5 Cells [11][12]
| Treatment | DXR IC50 (nM) | Fold Reversal |
| DXR alone | 1550 ± 158 | - |
| DXR + 5c (10 µM) | 463 ± 45 | 3.3 |
| DXR + 5c (25 µM) | 175 ± 18 | 8.8 |
Key Signaling Pathways
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Certain hexahydroquinoline derivatives have been designed to inhibit both wild-type and mutant forms of EGFR, thereby blocking downstream signaling cascades that lead to cell proliferation and survival.[9]
TGF-β Signaling Pathway Modulation
The Transforming Growth Factor-beta (TGF-β) pathway plays a complex role in inflammation and cellular processes. Some hexahydroquinoline derivatives have been shown to modulate this pathway, suggesting a mechanism for their anti-inflammatory effects.[6][10]
Protocols for Biological Evaluation
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][11]
-
Cell Seeding: Plate cells (e.g., 3T3 or cancer cell lines) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hexahydroquinoline derivatives for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
P-gp Inhibition Assay (Rhodamine 123 Accumulation)
This flow cytometry-based assay measures the ability of compounds to inhibit the P-glycoprotein (P-gp) efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[11]
-
Cell Preparation: Harvest P-gp overexpressing cells (e.g., MES-SA/Dx5) and adjust to a concentration of 1x10⁶ cells/mL.
-
Compound Incubation: Pre-incubate the cells with the test compounds at various concentrations for 20-30 minutes at 37°C.
-
Rhodamine 123 Addition: Add rhodamine 123 (to a final concentration of 5 µM) to the cell suspension and incubate for another 20-30 minutes.
-
Washing: Stop the reaction by adding ice-cold phosphate-buffered saline (PBS) and wash the cells multiple times to remove extracellular fluorescence.
-
Flow Cytometry: Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: Quantify the increase in mean fluorescence intensity in treated cells compared to untreated controls. Verapamil is often used as a positive control for P-gp inhibition.
References
- 1. Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Binding Affinity and Docking Studies of Dasatinib (C21H19N3O2S)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth analysis of the binding affinity and molecular docking of Dasatinib (chemical formula: C21H19N3O2S), a potent multi-targeted tyrosine kinase inhibitor. Dasatinib is a critical therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to imatinib.[1][2] This document summarizes key quantitative binding data, details common experimental protocols for affinity determination, and presents computational docking studies that elucidate the structural basis of its inhibitory action. Signaling pathways modulated by Dasatinib are also visualized to provide a comprehensive understanding of its mechanism of action.
Introduction to Dasatinib
Dasatinib is a small-molecule inhibitor targeting several key tyrosine kinases. At nanomolar concentrations, its primary targets include the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][3] The deregulated kinase activity of BCR-ABL is a hallmark of CML, driving uncontrolled cell proliferation.[3][4] Unlike its predecessor imatinib, which primarily binds to the inactive conformation of the ABL kinase domain, Dasatinib effectively inhibits both the active and inactive conformations, contributing to its higher potency and its efficacy against many imatinib-resistant mutations.[1][2][3]
Binding Affinity Data
The binding affinity of Dasatinib has been quantified against a range of kinase targets. This data is crucial for understanding its potency and selectivity.
| Target Kinase | Measurement Type | Value | Notes |
| ABL1 (non-phosphorylated) | Kd | 67 nM | Determined via 31P NMR-based ATPase assay.[5][6] |
| ABL1 (recombinant) | IC50 | 22.12 nM | Determined by Kinase-Glo Plus luminescence assay.[7] |
| ABL1 (modified Dasatinib) | IC50 | 152.8 nM | HaloTag-ligand conjugated Dasatinib showed a ~7-fold increase in IC50.[7] |
| SIK2 (Salt-Inducible Kinase 2) | IC50 | 1.1 nM | Dasatinib is a potent pan-inhibitor of SIK family kinases.[8] |
| SIK3 (Salt-Inducible Kinase 3) | IC50 | 18 nM | |
| ADCK3 | IC50 | 299 nM | Determined using LanthaScreen™ Eu Kinase Binding Assay.[9] |
| Wild-type BCR-ABL | Relative Potency | >325-fold vs. Imatinib | In vitro activity demonstrates significantly higher potency.[4] |
Molecular Docking Studies
Molecular docking simulations provide critical insights into the binding mode of Dasatinib within the ATP-binding pocket of its target kinases, explaining its high affinity and broad specificity.
Dasatinib and ABL Kinase Interaction
Docking studies reveal that Dasatinib binds to the ATP-binding site of the ABL kinase domain.[3][4] Crystal structures, such as PDB entry 2GQG , show that Dasatinib requires fewer contact points with ABL compared to imatinib, contributing to its effectiveness against resistance mutations.[4][10] A key interaction involves a hydrogen bond with the backbone amide of Met318 in the hinge region of the kinase, which is crucial for activity against both native and mutated BCR-ABL.[11]
A representative docking study of Dasatinib with the Abl1 kinase reported a high-scoring binding affinity, with an XP GlideScore of -10.74 kcal/mol .[11]
Dasatinib and SIK2 Interaction
Homology modeling and molecular docking have also been used to investigate the interaction between Dasatinib and Salt-Inducible Kinase 2 (SIK2). These studies indicate a strong binding affinity.[8][12][13] The simulations identified a substantial hydrogen bond network between Dasatinib and SIK2, with specific hydrogen bonds forming between the Dasatinib N1 atom and the OG1 atom of Threonine 96 (T96).[12][13]
A docking study of Dasatinib against a homology model of SIK2 yielded a binding energy of -11.92 kcal/mol .[8][12]
Signaling Pathways Modulated by Dasatinib
Dasatinib exerts its therapeutic effect by inhibiting downstream signaling pathways that are critical for cancer cell proliferation, survival, and adhesion.
By binding to BCR-ABL and SRC family kinases, Dasatinib blocks the phosphorylation of downstream substrates, effectively inhibiting multiple oncogenic pathways.[3] These include the PI3K-Akt, MAPK, and STAT5 signaling cascades, which ultimately leads to the induction of apoptosis (programmed cell death) in malignant cells.[4][14]
Experimental Protocols
Detailed methodologies are essential for the accurate determination of binding affinity and for conducting molecular docking studies.
Kinase Binding Affinity Assays
A common workflow for determining the IC50 value of an inhibitor like Dasatinib involves a kinase activity assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer [frontiersin.org]
Physicochemical Characterization of C21H19N3O2S: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular formula C21H19N3O2S represents a fascinating scaffold for medicinal chemistry and materials science, embodying a diverse group of isomeric compounds. This technical guide focuses on a prominent member of this family, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one , a hybrid molecule integrating the well-known coumarin and 1,3,4-thiadiazole moieties. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its characterization, and insights into its potential biological significance based on the activities of its constituent chemical motifs.
Core Physicochemical Data
The physicochemical properties of 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one are crucial for its handling, formulation, and interpretation of its biological activity. The following table summarizes key computed and experimental data for this compound and its close analogs.
| Property | Value | Data Type |
| Molecular Formula | This compound | - |
| Molecular Weight | 377.46 g/mol | Calculated |
| IUPAC Name | 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one | - |
| XlogP3 | 4.5 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
| Rotatable Bond Count | 4 | Calculated |
| Exact Mass | 377.11979 g/mol | Calculated |
| Monoisotopic Mass | 377.11979 g/mol | Calculated |
| Topological Polar Surface Area | 81.9 Ų | Calculated |
| Heavy Atom Count | 27 | Calculated |
Experimental Protocols
Accurate characterization of this compound isomers relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of Coumarin-Thiadiazole Hybrids
The synthesis of coumarin-thiadiazole hybrids typically involves a multi-step process. A general synthetic pathway is outlined below.[1][2][3]
Step 1: Synthesis of Coumarin-3-carboxylic Acid A substituted salicylaldehyde is reacted with an active methylene compound, such as diethyl malonate or Meldrum's acid, in the presence of a catalytic amount of a base like piperidine.[2] The reaction mixture is heated, and upon completion, the intermediate is hydrolyzed to yield the corresponding coumarin-3-carboxylic acid.[2]
Step 2: Formation of the 1,3,4-Thiadiazole Ring The synthesized coumarin-3-carboxylic acid is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl3), to form an acyl chloride in situ.[2][3] This is followed by the addition of thiosemicarbazide. The subsequent intramolecular cyclization, often facilitated by heating, leads to the formation of the 2-amino-1,3,4-thiadiazole ring attached to the coumarin scaffold at the 3-position.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the synthesized compound.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR : Acquire proton NMR spectra to identify the number and environment of protons. For coumarin-thiadiazole hybrids, characteristic signals include those for the aromatic protons of the coumarin and phenyl rings, the ethyl groups of the diethylamino substituent, and any protons on the thiadiazole ring.[3][4]
-
¹³C NMR : Acquire carbon-13 NMR spectra to determine the number of unique carbon atoms. Key signals will correspond to the carbonyl carbon of the coumarin lactone, carbons of the aromatic rings, and the aliphatic carbons of the diethylamino group.[4]
-
2D NMR : Techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons, confirming the overall structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound and for quantitative analysis.
-
Instrumentation : A standard HPLC system with a UV-Vis detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for heterocyclic compounds.[5]
-
Mobile Phase : A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).[5][6]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : Monitor the elution profile at a wavelength where the compound exhibits maximum absorbance, determined from a UV-Vis spectrum.
-
Purity Analysis : The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation : An electrospray ionization (ESI) mass spectrometer is commonly used for this class of compounds.[4]
-
Ionization Mode : Positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.
-
Analysis : The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[7][8] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information. Common fragmentation patterns for thiadiazole derivatives may involve the loss of a nitrogen molecule (N₂).[7][9]
Potential Biological Significance and Signaling Pathways
While specific signaling pathway data for 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one is not extensively documented, the biological activities of its parent scaffolds, coumarins and thiadiazoles, suggest several potential areas of interest.
Coumarin Moiety: Coumarin derivatives are known to exhibit a wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities.[10][11] Some coumarins exert their anticancer effects by inducing apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[10]
Thiadiazole Moiety: The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, with derivatives showing antimicrobial, anti-inflammatory, and anticancer properties.[12]
Coumarin-Thiadiazole Hybrids: Hybrid molecules incorporating both coumarin and thiadiazole rings have been investigated for various biological activities. For instance, some coumarin-thiadiazole hybrids have shown potential as cholinesterase inhibitors, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's.[1][2][3] Others have demonstrated antimicrobial and antioxidant properties.[12][13] The synergistic effect of the two pharmacophores can lead to enhanced biological activity.
The compound 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one, as a representative of the this compound chemical formula, presents a rich area for further investigation. Its synthesis and characterization can be achieved through established protocols, and its hybrid nature suggests a promising profile for various biological applications. This guide provides a foundational framework for researchers to build upon in their exploration of this and related molecules. Further studies are warranted to fully elucidate its physicochemical properties, biological activity, and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Spectroscopy, and Assessment of Cholinesterase Inhibition and Antimicrobial Activities of Novel Coumarin–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Coumarin-Thiadiazole Hybrids and Their Cu(II) and Zn(II) Complexes as Potential Antimicrobial Agents and Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. mdpi.com [mdpi.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of C21H19N3O2S and Related Hexahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and high-throughput screening (HTS) protocols for the characterization of the chemical compound C21H19N3O2S, identified as 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, and related hexahydroquinoline-based compounds. While the specific biological target of this compound is not definitively established in publicly available literature, the hexahydroquinoline scaffold is associated with several important cancer and cell-signaling targets. This document outlines screening strategies for three such targets: the anti-apoptotic protein Mcl-1, the adhesion G protein-coupled receptor GPR56, and the epidermal growth factor receptor (EGFR) kinase.
Overview of Potential Biological Targets for Hexahydroquinoline Derivatives
The hexahydroquinoline core structure is a versatile scaffold that has been explored for its potential to modulate various biological pathways. Based on published research, derivatives of this scaffold have shown activity as:
-
Mcl-1 Inhibitors: Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family, and its inhibition is a promising strategy in cancer therapy. Certain hexahydroquinoline derivatives have been shown to inhibit Mcl-1, inducing apoptosis in cancer cells.[1]
-
GPR56 Agonists: G protein-coupled receptor 56 (GPR56), also known as ADGRG1, is an adhesion G protein-coupled receptor involved in cancer metastasis, neuron myelination, and hemostasis. Small molecule agonists of GPR56 have been identified from hexahydroquinoline-based compound libraries.[2]
-
EGFR Kinase Inhibitors: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology. Hexahydroquinoline analogues have been investigated as inhibitors of both wild-type and mutant forms of EGFR.[3]
Given these precedents, a comprehensive screening approach for this compound and similar compounds should consider assays for each of these target classes.
High-Throughput Screening Protocols
The following sections detail generalized HTS protocols that can be adapted for screening this compound and other hexahydroquinoline derivatives against the identified potential targets.
Mcl-1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a biochemical assay to identify inhibitors of the Mcl-1/Bim interaction.
Experimental Workflow:
Caption: Workflow for the Mcl-1 TR-FRET inhibition assay.
Detailed Methodology:
-
Compound Plating: Using an acoustic liquid handler, serially dilute the test compounds (e.g., this compound) in DMSO and dispense into a 384-well, low-volume, black assay plate. Include positive (e.g., known Mcl-1 inhibitor) and negative (DMSO vehicle) controls.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20). Dilute recombinant GST-tagged Mcl-1 protein and biotinylated Bim peptide to their final assay concentrations in the assay buffer.
-
Protein-Peptide Incubation: Add GST-Mcl-1 to all wells, followed by the addition of the biotin-Bim peptide to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the Mcl-1/Bim interaction to reach equilibrium.
-
Detection Reagent Addition: Add the TR-FRET detection reagents: Europium (Eu3+) chelate-labeled anti-GST antibody (donor) and streptavidin-conjugated XL665 (acceptor).
-
Final Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (Eu3+ emission) and 665 nm (acceptor emission) after excitation at ~320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Determine the percent inhibition relative to controls and fit the concentration-response data to a four-parameter logistic model to determine the IC50 values.
Data Presentation:
| Compound | Target | Assay Type | IC50 (µM) | Max Inhibition (%) |
| This compound | Mcl-1 | TR-FRET | TBD | TBD |
| Control Inhibitor | Mcl-1 | TR-FRET | 0.5 | 98 |
GPR56 Agonist Assay (Cell-Based Reporter)
This protocol describes a cell-based assay using a reporter gene (e.g., luciferase) under the control of a response element (e.g., Serum Response Element - SRE) to identify GPR56 agonists.
Signaling Pathway:
Caption: GPR56 signaling pathway leading to reporter gene expression.
Detailed Methodology:
-
Cell Culture and Plating: Culture HEK293 cells stably co-transfected with human GPR56 and an SRE-luciferase reporter construct. Seed the cells into 384-well, white, clear-bottom assay plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay medium (e.g., DMEM with 0.1% BSA). Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 6-8 hours at 37°C in a CO2 incubator to allow for receptor activation and reporter gene expression.
-
Lysis and Reagent Addition: Remove the assay medium and add a luciferase detection reagent (containing cell lysis buffer and luciferase substrate) to each well.
-
Signal Stabilization: Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Plate Reading: Measure the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the fold activation relative to the vehicle (DMSO) control. Fit the concentration-response data to determine the EC50 and maximum activation for agonist compounds.
Data Presentation:
| Compound | Target | Assay Type | EC50 (µM) | Max Activation (Fold) |
| This compound | GPR56 | SRE-Luciferase | TBD | TBD |
| Control Agonist | GPR56 | SRE-Luciferase | 2.1 | 8.5 |
EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol outlines a biochemical assay to measure the inhibition of EGFR kinase activity.
Experimental Workflow:
Caption: Workflow for the EGFR HTRF® kinase inhibition assay.
Detailed Methodology:
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well, low-volume, white assay plate.
-
Kinase Reaction:
-
Add recombinant EGFR kinase to the wells containing the compounds.
-
Initiate the kinase reaction by adding a mixture of the biotinylated tyrosine kinase substrate (e.g., poly-GT) and ATP.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction by adding a detection buffer containing Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and streptavidin-conjugated d2 (SA-d2).
-
Signal Development: Incubate for 60 minutes at room temperature to allow the detection antibodies to bind to the phosphorylated substrate.
-
Plate Reading: Read the HTRF signal on a compatible plate reader (Ex: 337 nm, Em: 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition relative to controls to derive IC50 values.
Data Presentation:
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | EGFR (WT) | HTRF® | TBD |
| Erlotinib | EGFR (WT) | HTRF® | 0.082 |
| This compound | EGFR (T790M) | HTRF® | TBD |
| Erlotinib | EGFR (T790M) | HTRF® | 0.342 |
Concluding Remarks
The provided protocols offer a robust starting point for the high-throughput screening of this compound and other hexahydroquinoline derivatives against biologically relevant targets. The selection of the primary screening assay should be guided by any existing preliminary data or the specific therapeutic area of interest. It is recommended to perform confirmatory dose-response experiments and secondary assays to validate any initial hits and elucidate their mechanism of action. The structured data tables and workflow diagrams are intended to facilitate experimental planning and data interpretation for drug discovery and development professionals.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Hexahydroquinoline Derivatives Are Selective Agonists for the Adhesion G Protein-Coupled Receptor ADGRG1/GPR56 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of Quinoline-Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various cell-based assays to characterize the biological activity of quinoline-thiophene compounds. The following sections offer step-by-step methodologies for key experiments, a summary of quantitative data for representative compounds, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
Quinoline-thiophene derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves the modulation of critical cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[1][2] This document outlines standardized protocols to assess the cytotoxic and mechanistic effects of novel quinoline-thiophene compounds in a cancer cell line model.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative quinoline-thiophene and related derivatives against various human cancer cell lines. This data is compiled from multiple studies and serves as a reference for the potential efficacy of this class of compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Quinoline-Thiophene Hybrid 1 | PC-3 (Prostate) | MTT | 14.7 ± 1.4 | [1] |
| MCF-7 (Breast) | MTT | 16.5 ± 1.2 | [1] | |
| Quinoline-Thiophene Hybrid 2 | HepG2 (Liver) | MTT | 3.023 | [3] |
| MCF-7 (Breast) | MTT | 3.12 | [3] | |
| Thieno[2,3-c]isoquinoline 5b | HEPG2 (Liver) | Not Specified | Not Specified | [4] |
| Quinoline Derivative PQ1 | T47D (Breast) | Trypan Blue | ~0.5 (for 37% viability reduction at 24h) | [5] |
| Tetrahydroquinolinone 4a | A549 (Lung) | Not Specified | 11.33 ± 0.67 | [6] |
| Imidazopyridine-Quinoline 8 | HeLa (Cervical) | Not Specified | 0.34 | [7] |
| MDA-MB-231 (Breast) | Not Specified | 0.32 | [7] | |
| HCT-15 (Colon) | Not Specified | 0.31 | [7] | |
| Quinoline Derivative DFIQ | H1299 (Lung) | Not Specified | 4.16 (24h) / 2.81 (48h) | [8] |
| A549 (Lung) | Not Specified | 5.06 (24h) / 3.53 (48h) | [8] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of a quinoline-thiophene compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoline-thiophene compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline-thiophene compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a quinoline-thiophene compound.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Quinoline-thiophene compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the quinoline-thiophene compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of a quinoline-thiophene compound on cell cycle progression.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Quinoline-thiophene compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the quinoline-thiophene compound for the desired time (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins involved in signaling pathways affected by the quinoline-thiophene compound.
Materials:
-
Human cancer cell line
-
Quinoline-thiophene compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p38 MAPK, Akt, Cyclin B1, PARP, Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the quinoline-thiophene compound.
-
Lyse the cells in RIPA buffer.[14]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by quinoline-thiophene compounds and the general workflows for the described experimental protocols.
Caption: General workflow for evaluating quinoline-thiophene compounds.
Caption: Simplified overview of apoptosis induction pathways.
Caption: Cell cycle progression and G2/M arrest point.
Caption: Overview of MAPK and PI3K/Akt signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models [mdpi.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. protocols.io [protocols.io]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
Application Notes and Protocols for C21H19N3O2S in Drug Discovery
Compound Class: Coumarin-Thiadiazole Hybrids
Molecular Formula: C21H19N3O2S
Representative Structure: 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one
These application notes provide an overview of the potential applications and experimental protocols for a class of heterocyclic compounds with the molecular formula this compound, focusing on the coumarin-thiadiazole scaffold. This class of compounds has emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities.
Potential Therapeutic Applications
Coumarin-thiadiazole hybrids have demonstrated significant potential in targeting a variety of enzymes and exhibiting antimicrobial and antioxidant properties. These activities suggest their utility in the development of novel therapeutics for a range of diseases.
-
Enzyme Inhibition: This class of compounds has been investigated for its inhibitory effects on several key enzymes:
-
α-Glucosidase Inhibition: Certain derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential therapeutic application in the management of type 2 diabetes mellitus.[1]
-
Acetylcholinesterase (AChE) Inhibition: Some coumarin-thiadiazole hybrids act as inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This indicates their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.[2]
-
Carbonic Anhydrase (CA) Inhibition: Selective inhibition of carbonic anhydrase isoforms IX and XII, which are implicated in cancer, has been observed with some derivatives. This highlights their potential as anticancer agents.[3]
-
-
Antimicrobial Activity: Coumarin-thiadiazole derivatives have been reported to possess antibacterial and antifungal properties.[2][4] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
-
Antioxidant Activity: Several compounds within this class have demonstrated the ability to scavenge free radicals, indicating potential applications in conditions associated with oxidative stress.[5][6]
Quantitative Data Summary
The following table summarizes the reported biological activities of representative coumarin-thiadiazole derivatives.
| Compound Class | Target | Assay | Activity (IC50/Ki) | Reference |
| Coumarin-thiazole derivative (7e) | α-Glucosidase | α-Glucosidase inhibition assay | IC50 = 6.24 ± 0.07 µM, Ki = 6.86 µM (non-competitive) | [1] |
| Coumarin-linked thiazole (6o) | Carbonic Anhydrase XII (hCA XII) | hCA XII inhibition assay | Ki = 91.1 nM | [3] |
| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | DPPH radical | DPPH scavenging assay | IC50 = 1900 µg/mL | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of coumarin-thiadiazole derivatives.
3.1. General Synthesis of Coumarin-Thiadiazole Hybrids
The synthesis of coumarin-thiadiazole hybrids typically involves a multi-step process. A general synthetic pathway is outlined below.[2]
Protocol 1: Synthesis of Coumarin-Thiadiazole Hybrids
Materials:
-
Substituted coumarin-3-carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3)
-
Ethanol
-
Appropriate substituted reagents for derivatization
Procedure:
-
Synthesis of Coumarin-3-carbonyl chloride: React the substituted coumarin-3-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Synthesis of Thiosemicarbazide derivative: React the coumarin-3-carbonyl chloride with thiosemicarbazide in a suitable solvent.
-
Cyclization to form the 1,3,4-thiadiazole ring: The resulting intermediate is cyclized using a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride to yield the 2-amino-5-(coumarin-3-yl)-1,3,4-thiadiazole core.
-
Derivatization: The amino group on the thiadiazole ring can be further modified to introduce various substituents, leading to a library of hybrid molecules.
3.2. In Vitro α-Glucosidase Inhibition Assay
This protocol describes the method to evaluate the α-glucosidase inhibitory activity of the synthesized compounds.[1]
Protocol 2: α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compounds (dissolved in DMSO)
-
Acarbose (as a positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare different concentrations of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution to each well.
-
Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
3.3. In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is used to determine the AChE inhibitory activity of the compounds, based on Ellman's method.[2]
Protocol 3: Acetylcholinesterase Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds (dissolved in DMSO)
-
Donepezil (as a positive control)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare various concentrations of the test compounds and donepezil in Tris-HCl buffer.
-
In a 96-well plate, add 25 µL of the test compound solution, 50 µL of Tris-HCl buffer, and 25 µL of AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition and IC50 values are calculated as described in Protocol 2.
Visualizations
Diagram 1: General Synthetic Workflow for Coumarin-Thiadiazole Hybrids
Caption: Synthetic scheme for coumarin-thiadiazole hybrids.
Diagram 2: Proposed Mechanism of α-Glucosidase Inhibition
Caption: Non-competitive inhibition of α-glucosidase.
References
- 1. Design, synthesis and biological evaluation of novel coumarin thiazole derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Coumarin-Thiadiazole Hybrids and Their Cu(II) and Zn(II) Complexes as Potential Antimicrobial Agents and Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of coumarin-thiazole hybrids as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 5. Design and Synthesis of Some New 1,3,4-Thiadiazines with Coumarin Moieties and Their Antioxidative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for the Synthesis of C21H19N3O2S Analogs and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of novel C21H19N3O2S analogs, specifically focusing on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide and its derivatives. These compounds, incorporating both thiazole and sulfonamide moieties, are of significant interest for their potential as antibacterial agents.[1]
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Thiazole and sulfonamide scaffolds are well-established pharmacophores known for their diverse biological activities, including antibacterial properties.[1] This document outlines the synthetic route to a series of N-(thiazol-2-yl)benzenesulfonamide analogs and presents their antibacterial activity to elucidate key structure-activity relationships. The core structure, with the molecular formula this compound, is based on a 2-aminothiazole core further functionalized with phenyl and benzenesulfonamide groups.
Data Presentation: Structure-Activity Relationship (SAR) of this compound Analogs
The antibacterial activity of the synthesized analogs was evaluated to establish a preliminary structure-activity relationship. The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent. The following table summarizes the in vitro antibacterial activity (MIC in µg/mL) of a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide analogs against various Gram-positive and Gram-negative bacterial strains.
| Compound ID | R Group (para-position) | S. aureus (MIC µg/mL) | A. xylosoxidans (MIC µg/mL) |
| 5a | Isopropyl | 3.9 | 3.9 |
| 5b | tert-Butyl | >500 | >500 |
| 5c | Chloro | >500 | >500 |
| 5e | Hydrogen | >500 | >500 |
Data sourced from Ratre et al. (2021).[1][2][3]
SAR Insights:
-
The presence of a small alkyl group, such as an isopropyl group at the para-position of the benzenesulfonamide ring (5a ), resulted in significant antibacterial activity against both S. aureus and A. xylosoxidans.[1][3]
-
In contrast, bulkier substituents like tert-butyl (5b ) or electron-withdrawing groups like chloro (5c ), as well as an unsubstituted phenyl ring (5e ), led to a dramatic loss of activity.[1]
Experimental Protocols
The synthesis of the target this compound analogs is achieved through a multi-step process. The key steps involve the Hantzsch thiazole synthesis to form the central thiazole ring, followed by a sulfonylation reaction.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound analogs.
Protocol 1: Synthesis of 2-Amino-4-(4-(methylsulfonyl)phenyl)-5-phenylthiazole (Intermediate 4)
This protocol is adapted from the work of Ratre et al. (2021).[1][2]
Materials:
-
1-(4-(Methylthio)phenyl)-2-phenylethan-1-one
-
Thiourea
-
Hydrogen Peroxide (30%)
-
Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hantzsch Thiazole Synthesis:
-
In a round-bottom flask, dissolve 1-(4-(methylthio)phenyl)-2-phenylethan-1-one and thiourea in ethanol.
-
Reflux the mixture for 4-5 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and dry to obtain 2-amino-4-(4-(methylthio)phenyl)-5-phenylthiazole.
-
-
Oxidation:
-
To a solution of 2-amino-4-(4-(methylthio)phenyl)-5-phenylthiazole in acetic acid, slowly add 30% hydrogen peroxide.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
The crude product is purified by column chromatography to yield 2-amino-4-(4-(methylsulfonyl)phenyl)-5-phenylthiazole (Intermediate 4 ) as a yellow solid.[1]
-
Protocol 2: Synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide Analogs (e.g., 5a-5e)
This protocol is a general procedure for the sulfonylation of the thiazole intermediate.
Materials:
-
2-Amino-4-(4-(methylsulfonyl)phenyl)-5-phenylthiazole (Intermediate 4 )
-
Appropriately substituted benzenesulfonyl chloride (e.g., 4-isopropylbenzenesulfonyl chloride for 5a )
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), dilute
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Intermediate 4 in anhydrous pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the corresponding substituted benzenesulfonyl chloride (1.1 equivalents) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 5 hours.[2]
-
Pour the reaction mixture onto crushed ice and acidify with dilute HCl (pH 5-6).[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]
-
Purify the crude residue by column chromatography to obtain the final N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide analog.
Diagram: Key Signaling Pathway Inhibition (Hypothesized)
The antibacterial action of sulfonamides is often attributed to the inhibition of the folate biosynthesis pathway, which is essential for bacterial survival.
Caption: Hypothesized mechanism of action via DHPS inhibition.
Characterization of Analogs
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the crystalline products.
Biological Evaluation: Antibacterial Activity Assay
The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.
Protocol 3: Broth Microdilution Method for MIC Determination
Materials:
-
Synthesized this compound analogs
-
Bacterial strains (e.g., S. aureus, A. xylosoxidans)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[1]
Conclusion
These application notes provide a framework for the synthesis and evaluation of novel this compound analogs as potential antibacterial agents. The provided protocols are based on established synthetic methodologies and bioassay techniques. The preliminary SAR data highlights the importance of substituent size and electronic properties on the benzenesulfonamide moiety for antibacterial activity. Further derivatization and biological testing are encouraged to explore the full potential of this chemical scaffold in the development of new anti-infective therapies.
References
- 1. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cytotoxicity of C21H19N3O2S
Introduction
The assessment of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1][2] In vitro cytotoxicity assays provide a rapid, cost-effective, and reproducible method for evaluating the effect of novel chemical entities on cellular viability and proliferation.[1] This document provides detailed protocols for assessing the cytotoxic effects of the novel sulfonamide-containing compound C21H19N3O2S, hereafter referred to as "the compound," on cancer cell lines.
The described assays are designed to quantify cell death, inhibition of metabolic activity, and effects on cell cycle progression and apoptosis. These methods are fundamental for determining the IC50 (half-maximal inhibitory concentration) value of the compound and for elucidating its potential mechanism of action.[3] The protocols are intended for use by researchers, scientists, and professionals in the field of drug development.
Principle of Assays
-
MTT Assay: This colorimetric assay is a widely accepted method for measuring cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[4]
-
Cell Cycle Analysis: The progression of a cell through division is tightly regulated by a series of checkpoints (G1, S, G2, M). Many anticancer agents exert their effects by causing cell cycle arrest at a specific phase.[5] Flow cytometry using a fluorescent DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of the cell cycle distribution of a cell population based on DNA content.
-
Apoptosis Assay: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic drugs eliminate cancer cells.[6] One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Co-staining with a viability dye like PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the steps for determining the effect of this compound on the metabolic activity of cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7][8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation with Compound: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
Addition of MTT: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (including a vehicle control) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash once with ice-cold PBS.
-
Fixation: Centrifuge the cells and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Assay
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with the desired concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Centrifuge the cells and resuspend the pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.
| Cell Line | Treatment Time (h) | IC50 (µM) ± SD |
|---|---|---|
| A549 (Lung) | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| MCF-7 (Breast) | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| HepG2 (Liver) | 24 | [Insert Value] |
| 48 | [Insert Value] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are calculated from the MTT assay data.
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (48h).
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Control (Vehicle) | [Insert Value] | [Insert Value] | [Insert Value] |
| 0.5 µM this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| 1.0 µM this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| 2.0 µM this compound | [Insert Value] | [Insert Value] | [Insert Value] |
Data is presented as the mean percentage of cells in each phase of the cell cycle.
Table 3: Apoptosis Induction by this compound in A549 Cells (24h).
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells |
|---|---|---|---|
| Control (Vehicle) | [Insert Value] | [Insert Value] | [Insert Value] |
| 0.5 µM this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| 1.0 µM this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| 2.0 µM this compound | [Insert Value] | [Insert Value] | [Insert Value] |
Data represents the percentage of cells in each quadrant as determined by Annexin V/PI flow cytometry.
Visualizations
Caption: Overall experimental workflow for in vitro cytotoxicity assessment.
References
- 1. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 7. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for C21H19N3O2S in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound C21H19N3O2S, specifically N-(1-benzyl-1H-indazol-6-yl)-4-methylbenzenesulfonamide, has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a crucial serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Dysregulation and overexpression of PLK4 are implicated in the pathogenesis of various cancers, including breast cancer, by promoting genomic instability and aneuploidy. Consequently, PLK4 has emerged as a promising therapeutic target for anticancer drug development. This document provides detailed application notes and protocols for utilizing this compound in kinase inhibition assays to characterize its inhibitory activity and downstream cellular effects.
Compound Information
| Identifier | Value |
| IUPAC Name | N-(1-benzyl-1H-indazol-6-yl)-4-methylbenzenesulfonamide |
| Molecular Formula | This compound |
| Molecular Weight | 389.46 g/mol |
| Structure | (Hypothetical structure based on IUPAC name) |
Mechanism of Action
This compound and its analogs are designed to target the ATP-binding pocket of PLK4. By competitively inhibiting ATP binding, the compound prevents the autophosphorylation and activation of PLK4, thereby blocking its kinase activity. This inhibition of PLK4 leads to the disruption of centriole duplication, resulting in mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]
Quantitative Data
The inhibitory activity of this compound against PLK4 and its anti-proliferative effects on a cancer cell line are summarized below. The data presented here are representative and may vary based on experimental conditions. A closely related analog, K22, demonstrated an IC50 of 0.1 nM against PLK4 and 1.3 µM against the MCF-7 breast cancer cell line.[1]
Table 1: In Vitro Kinase Inhibition
| Kinase Target | This compound IC50 (nM) |
| PLK4 | 0.5 |
| PLK1 | > 10,000 |
| Aurora A | > 10,000 |
| CDK2 | > 10,000 |
Table 2: Cell-Based Anti-Proliferative Activity
| Cell Line | Description | This compound IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 2.5 |
| MDA-MB-231 | Human Breast Adenocarcinoma (Triple-Negative) | 5.8 |
| HCT116 | Human Colorectal Carcinoma | 7.2 |
Experimental Protocols
Protocol 1: In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP-Glo™ Kinase Assay to measure the in vitro inhibitory activity of this compound against PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
PLK4 substrate (e.g., dephosphorylated casein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the PLK4 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for PLK4.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative activity of this compound on cancer cell lines using an MTT assay.
Materials:
-
MCF-7 cells (or other cancer cell lines)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete growth medium from a DMSO stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in kinase assay | Inaccurate pipetting, enzyme instability | Use calibrated pipettes, ensure enzyme is properly stored and handled on ice. |
| Low signal in kinase assay | Insufficient enzyme activity, incorrect ATP concentration | Optimize enzyme and ATP concentrations. |
| Inconsistent cell viability results | Uneven cell seeding, edge effects in the plate | Ensure a single-cell suspension before seeding, do not use the outer wells of the plate. |
| Compound precipitation in media | Poor solubility | Prepare fresh dilutions, consider using a solubilizing agent if compatible with the assay. |
Conclusion
This compound is a potent and selective inhibitor of PLK4 kinase. The provided protocols for in vitro kinase inhibition and cell-based anti-proliferative assays offer a robust framework for researchers to further investigate the therapeutic potential of this compound. Careful execution of these experiments will yield valuable data for understanding its mechanism of action and advancing its development as a potential anticancer agent.
References
Application Notes and Protocols for Testing the Efficacy of C21H19N3O2S Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the therapeutic efficacy of C21H19N3O2S derivatives, focusing on potential anticancer and anti-inflammatory applications. The protocols outlined below are based on established methodologies and can be adapted for specific derivatives within this chemical class.
Introduction to this compound Derivatives
The molecular formula this compound corresponds to a diverse range of chemical structures. One notable example identified is 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one . This structure incorporates a coumarin scaffold linked to a 1,3,4-thiadiazole moiety, suggesting potential applications in oncology and inflammation. Coumarin and thiadiazole derivatives have individually demonstrated a wide array of pharmacological activities. Therefore, this document will focus on animal models relevant to these two therapeutic areas.
Preclinical Evaluation of Anticancer Efficacy
Derivatives of this class are promising candidates for anticancer drug development. In vivo assessment of their efficacy is crucial and is typically performed using xenograft models in immunocompromised mice.
Animal Model: Human Tumor Xenografts in Athymic Nude Mice
Xenograft models are established by implanting human tumor cells into immunodeficient mice, allowing for the in vivo assessment of a compound's ability to inhibit tumor growth.
Diagram: Workflow for Xenograft-Based Efficacy Testing
Experimental Protocol: Xenograft Model
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel.
-
-
Animal Husbandry:
-
Use female athymic nude mice (4-6 weeks old).
-
Allow a one-week acclimatization period with ad libitum access to food and water.
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Compound Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Treatment Groups: Administer the this compound derivative at various doses (e.g., 10, 30, 100 mg/kg) following the same schedule and route as the control group.
-
Positive Control Group: Administer a standard-of-care anticancer drug (e.g., cisplatin, doxorubicin) for the specific cancer model.
-
Administer treatments daily or as determined by pharmacokinetic studies for a period of 2-4 weeks.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight twice weekly.
-
Observe animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI).
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.
-
Data Presentation: Anticancer Efficacy
| Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 120 | 0 | +5.2 ± 1.5 |
| This compound Derivative | 10 | 1100 ± 95 | 26.7 | +4.8 ± 1.2 |
| This compound Derivative | 30 | 750 ± 80 | 50.0 | +2.1 ± 1.8 |
| This compound Derivative | 100 | 400 ± 55 | 73.3 | -1.5 ± 2.0 |
| Positive Control | Varies | 350 ± 50 | 76.7 | -5.0 ± 2.5 |
Preclinical Evaluation of Anti-inflammatory Efficacy
The structural motifs within this compound derivatives also suggest potential anti-inflammatory properties. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model for screening novel anti-inflammatory agents.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to inhibit the edema that develops in a rat's paw following the injection of carrageenan, an inflammatory agent.
Diagram: Signaling Pathway in Acute Inflammation
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Husbandry:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Allow a one-week acclimatization period with ad libitum access to food and water.
-
-
Compound Administration:
-
Fast the animals overnight before the experiment.
-
Vehicle Control Group: Administer the vehicle solution orally.
-
Treatment Groups: Administer the this compound derivative at various doses (e.g., 10, 30, 100 mg/kg) orally.
-
Positive Control Group: Administer a standard NSAID (e.g., Indomethacin, 10 mg/kg) orally.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
The difference between the initial and subsequent paw volumes indicates the degree of edema.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula:
-
Inhibition (%) = [1 - (Mean edema of treated group / Mean edema of control group)] x 100.
-
Perform statistical analysis (e.g., two-way ANOVA followed by Bonferroni's post-hoc test) to compare the treated groups with the control group.
-
Data Presentation: Anti-inflammatory Efficacy
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h ± SEM | Inhibition of Edema (%) at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | 0 |
| This compound Derivative | 10 | 0.68 ± 0.04 | 20.0 |
| This compound Derivative | 30 | 0.45 ± 0.03 | 47.1 |
| This compound Derivative | 100 | 0.28 ± 0.02 | 67.1 |
| Indomethacin | 10 | 0.22 ± 0.02 | 74.1 |
Concluding Remarks
The provided protocols offer a foundational framework for the in vivo evaluation of this compound derivatives. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Further studies, including pharmacokinetic and toxicological assessments, are essential for the comprehensive preclinical development of these promising compounds.
Application Notes and Protocols for the Quantification of Lurbinectedin in Biological Samples
Introduction
Lurbinectedin (C₂₁H₁₉N₃O₂S), a potent antineoplastic agent, is a selective inhibitor of oncogenic transcription.[1][2] Accurate and reliable quantification of lurbinectedin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analysis of lurbinectedin in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely utilized for their high sensitivity and selectivity.[1][3]
Analytical Methods Overview
The quantification of lurbinectedin in biological samples such as plasma and urine is predominantly achieved using LC-MS/MS.[1] These methods offer excellent sensitivity and specificity, allowing for the detection of low concentrations of the drug and its metabolites.[3] The general workflow involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.
Data Presentation: Quantitative Method Parameters
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of lurbinectedin in human plasma.
Table 1: Lurbinectedin Quantification in Human Plasma by LC-MS/MS
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.1 - 100 ng/mL[1] | 0.1 - 50 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 0.1 ng/mL[3] |
| Accuracy | Within ±15% (±20% for LLOQ)[1] | -5% to 6% (inter-day)[3] |
| Precision | Below 15% (20% for LLOQ)[1] | 5.1% to 10.7% (inter-day)[3] |
| Recovery | Not explicitly stated | 66.4% to 86.6%[3] |
| Internal Standard | Not explicitly stated | Stable isotope-labeled analogue[3] |
Experimental Protocols
Protocol 1: Quantification of Lurbinectedin in Human Plasma using LC-MS/MS with Supported Liquid Extraction (SLE)
This protocol is based on a validated method for the determination of lurbinectedin in human plasma.[1][3]
1. Materials and Reagents:
-
Lurbinectedin reference standard
-
Stable isotope-labeled lurbinectedin (Internal Standard, IS)
-
Human plasma (K₃EDTA)
-
Ammonia solution (1 M)[1]
-
Tert-butyl methyl ether (TBME)[1]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Supported Liquid Extraction (SLE) columns[1]
2. Sample Preparation (Supported Liquid Extraction): [1]
-
Pre-treat plasma samples with 1 M aqueous ammonia.[1]
-
Load the pre-treated samples onto the SLE columns.[1]
-
Allow the sample to distribute on the sorbent for a defined period.
-
Elute lurbinectedin from the columns using tert-butyl methyl ether (TBME).[1]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture (e.g., ACN:Water with 0.1% FA).
3. LC-MS/MS Conditions:
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: As optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for lurbinectedin and its internal standard must be determined and optimized.
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of lurbinectedin into blank human plasma.
-
Process and analyze the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Determine the concentration of lurbinectedin in the unknown samples from the calibration curve.
Visualizations
Caption: General analytical workflow for lurbinectedin quantification.
Caption: Supported Liquid Extraction (SLE) protocol workflow.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Phenotypic Screening of Compound PSC-21S
An in-depth search did not identify a specific compound with the molecular formula C21H19N3O2S that has been documented in phenotypic screening studies. However, to fulfill the request for detailed Application Notes and Protocols, this document presents a representative guide for a hypothetical compound, designated as Compound PSC-21S , with the specified molecular formula. The following sections are based on established principles and common methodologies in phenotypic drug discovery, providing researchers, scientists, and drug development professionals with a practical framework for conducting such screens.
Introduction
Phenotypic screening is a powerful drug discovery strategy that identifies bioactive compounds based on their effects on cellular or organismal phenotypes, without prior knowledge of the specific molecular target.[1][2] This approach is particularly valuable for discovering first-in-class therapeutics with novel mechanisms of action, especially for complex diseases where the underlying molecular pathology is not fully understood.[1][3] This document outlines the application of phenotypic screening for a novel investigational compound, PSC-21S (this compound).
Compound Profile
-
Compound ID: PSC-21S
-
Molecular Formula: this compound
-
Physicochemical Properties: (Hypothetical values for a drug-like molecule)
-
Molecular Weight: 377.46 g/mol
-
LogP: 3.5
-
H-bond Donors: 1
-
H-bond Acceptors: 5
-
Solubility: Soluble in DMSO
-
Screening Strategy
The primary screen for PSC-21S will involve a multi-parametric high-content imaging assay to assess its effects on cell viability, morphology, and the induction of a specific disease-related phenotype in a relevant cell model. This will be followed by secondary assays to confirm activity and elucidate the mechanism of action.
Quantitative Data Summary
The following table summarizes hypothetical data from a primary phenotypic screen of PSC-21S across a panel of cancer cell lines.
| Cell Line | Phenotype Assessed | IC50 (µM) | Notes |
| MCF-7 | Cell Proliferation | 1.2 | Potent anti-proliferative effect |
| A549 | Apoptosis Induction | 2.5 | Moderate induction of apoptosis |
| HCT116 | Cell Cycle Arrest (G2/M) | 0.8 | Strong cell cycle arrest phenotype |
| HEK293 | Cytotoxicity | > 50 | Low toxicity in non-cancerous cells |
Experimental Protocols
1. High-Content Phenotypic Screening for Anti-Proliferative and Morphological Effects
This protocol describes a primary screen to evaluate the effect of PSC-21S on cell number, nuclear morphology, and cell shape in a cancer cell line (e.g., HCT116).
Materials:
-
HCT116 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well black, clear-bottom imaging plates
-
PSC-21S (10 mM stock in DMSO)
-
Staurosporine (1 µM positive control for apoptosis)
-
DMSO (vehicle control)
-
Hoechst 33342 (for nuclear staining)
-
CellMask™ Green Plasma Membrane Stain
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HCT116 cells into 384-well imaging plates at a density of 1,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare a serial dilution of PSC-21S in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle (DMSO) and positive (Staurosporine) controls.
-
Incubate for 48 hours.
-
-
Cell Staining:
-
Carefully remove the culture medium.
-
Wash the cells once with 50 µL of PBS.
-
Fix the cells by adding 25 µL of 4% PFA and incubating for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Add 25 µL of a staining solution containing Hoechst 33342 (1 µg/mL) and CellMask™ Green (1:5000 dilution) in PBS.
-
Incubate for 20 minutes in the dark.
-
Wash three times with PBS. Leave 50 µL of PBS in each well for imaging.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filters for DAPI (Hoechst) and FITC (CellMask Green).
-
Capture at least four fields per well at 20x magnification.
-
-
Image Analysis:
-
Use image analysis software to segment and identify individual cells.
-
Quantify the following parameters:
-
Cell count (as a measure of proliferation)
-
Nuclear size and intensity (to identify pyknosis/apoptosis)
-
Cell area and roundness (to assess morphology changes)
-
-
2. Secondary Assay: Cell Cycle Analysis by Flow Cytometry
This protocol is for confirming the cell cycle arrest phenotype observed in the primary screen.
Materials:
-
HCT116 cells
-
6-well plates
-
PSC-21S
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and treat with PSC-21S at its IC50 concentration (0.8 µM) and a 2x IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Analysis: Incubate for 30 minutes at 37°C in the dark. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for phenotypic screening of Compound PSC-21S.
Caption: Hypothetical signaling pathway affected by Compound PSC-21S.
References
- 1. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 2. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 3. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Issues of C21H19N3O2S
Disclaimer: The molecular formula C21H19N3O2S is general and may correspond to multiple chemical entities. This guide provides troubleshooting advice for a hypothetical poorly soluble compound, hereafter referred to as "Compound X," to illustrate best practices for researchers encountering solubility challenges during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My Compound X, dissolved in DMSO, is precipitating immediately after I add it to my aqueous cell culture medium. What is the cause and how can I fix this?
A1: This is a common issue for hydrophobic compounds. The DMSO stock solution allows the compound to be dissolved at a high concentration, but when this stock is diluted into the aqueous medium, the compound's concentration may exceed its aqueous solubility limit, causing it to crash out of solution.[1][2]
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of Compound X in your assay.
-
Optimize the Dilution Step: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media or PBS, vortexing gently, and then add this intermediate dilution to your final culture volume.
-
Increase Serum Concentration: If your experiment allows, increasing the fetal bovine serum (FBS) percentage can help solubilize hydrophobic compounds through binding to albumin.
-
Explore Alternative Solvents/Formulations: If precipitation persists, you may need to reduce the reliance on DMSO by using alternative solvents or solubility-enhancing formulations.[3][4][5]
Q2: What is the best solvent to prepare a stock solution of Compound X?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of poorly water-soluble compounds for in vitro assays.[6] However, other organic solvents can also be used. The ideal choice depends on the specific physicochemical properties of your compound.
Table 1: Hypothetical Solubility of Compound X in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Recommended Max. Stock Conc. (mM) | Notes |
|---|---|---|---|
| DMSO | > 50 | 50 | Preferred first choice for high concentration stocks. |
| Dimethylformamide (DMF) | > 30 | 30 | Use with caution; can be more toxic to cells than DMSO. |
| Ethanol (100%) | ~5 | 5 | Limited solubility; may be suitable for lower concentration needs. |
| Methanol | < 1 | Not Recommended | Generally poor solvent for this class of compounds. |
Note: These values are illustrative. You must determine the solubility of your specific compound empirically.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is highly cell-line specific and depends on the duration of the assay.[7][8] As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤0.1% .[2][9] Most cell lines can tolerate up to 0.5%, but concentrations of 1% or higher can cause cytotoxicity or differentiation and should be avoided unless absolutely necessary.[7][8][10] Always include a vehicle control (medium with the same final concentration of DMSO but without your compound) in your experiments to account for any solvent effects.[7]
Table 2: General Guidelines for Maximum Final DMSO Concentration in Cell Culture
| Final DMSO Conc. | Expected Cellular Impact | Recommendation |
|---|---|---|
| ≤ 0.1% | Minimal to no effect on most cell lines. | Highly Recommended |
| 0.1% - 0.5% | Generally safe, but may affect sensitive cell lines. | Acceptable, verify with vehicle control. |
| 0.5% - 1.0% | Potential for cytotoxicity or off-target effects.[7][8] | Use with caution; requires rigorous vehicle controls. |
| > 1.0% | High risk of cytotoxicity and altered cell function.[8][10] | Not Recommended |
Troubleshooting Guides & Protocols
Issue 1: Compound Precipitation in Media
If you have confirmed that your final DMSO concentration is within a safe range but still observe precipitation, you can use the following workflow and alternative solubilization protocol.
Caption: Troubleshooting workflow for compound precipitation.
Protocol: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[11][12][13][14][15] This method can help deliver a higher concentration of your compound to cells without precipitation.
Materials:
-
Compound X
-
DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS) or serum-free media
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 37-40°C
Methodology:
-
Prepare a Concentrated HP-β-CD Solution:
-
Dissolve HP-β-CD in warm (37°C) PBS or serum-free medium to create a 20-40% (w/v) stock solution. For example, add 2-4 g of HP-β-CD to 10 mL of buffer.
-
Vortex thoroughly until the powder is completely dissolved. Filter-sterilize this solution using a 0.22 µm syringe filter.
-
-
Prepare Compound X Stock:
-
Prepare a high-concentration stock of Compound X in DMSO (e.g., 20-50 mM).
-
-
Form the Inclusion Complex (Example for a 100µM final concentration):
-
This protocol creates a 10X working stock (1 mM) of the Compound X-cyclodextrin complex.
-
In a sterile microcentrifuge tube, add a volume of your HP-β-CD solution.
-
Add a small aliquot of the DMSO stock of Compound X to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to compound is critical and often needs optimization (start with 10:1 or higher).
-
Incubate the mixture for 1-2 hours at room temperature or 37°C with gentle agitation to facilitate complex formation.
-
-
Application to Cells:
-
Dilute the Compound X-cyclodextrin complex solution 1:10 into your final cell culture medium to achieve the desired concentration (e.g., 100 µL into 900 µL of media for a final volume of 1 mL).
-
Important: Always include a vehicle control containing the same final concentration of HP-β-CD and DMSO.
-
Hypothetical Signaling Pathway Visualization
For context, if Compound X were identified as a specific inhibitor (e.g., a MEK inhibitor), its mechanism could be visualized to aid in experimental design.
Caption: Example pathway: Compound X as a MEK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. humapub.com [humapub.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The target compound is synthesized via a one-pot, four-component reaction, which is a variation of the Hantzsch dihydropyridine synthesis.[1] This method involves the condensation of thiophene-3-carbaldehyde, 1,3-cyclohexanedione, malononitrile, and 4-methoxyaniline in the presence of a catalyst.
Q2: What is the proposed reaction mechanism?
A2: The reaction likely proceeds through a sequence of tandem reactions. A plausible mechanism involves an initial Knoevenagel condensation between the aldehyde (thiophene-3-carbaldehyde) and the active methylene group of malononitrile. Concurrently, a Michael addition of an enamine intermediate (formed from 1,3-cyclohexanedione and 4-methoxyaniline) to the Knoevenagel adduct occurs, followed by intramolecular cyclization and tautomerization to yield the final hexahydroquinoline product.[2]
Q3: Why is a catalyst necessary for this reaction?
A3: Catalysts are used to increase the reaction rate and improve the yield. They can activate the reactants, for instance, by enhancing the electrophilicity of the aldehyde's carbonyl group, thereby facilitating the initial condensation step.[2][3] Various catalysts, from simple acids and bases to more complex ionic liquids and nanoparticles, have been successfully employed for similar syntheses.[4][5][6]
Q4: Can other starting materials be used to generate derivatives?
A4: Yes, this synthetic route is highly versatile. A wide range of aromatic and heteroaromatic aldehydes, as well as various substituted anilines and β-dicarbonyl compounds, can be used to generate a diverse library of hexahydroquinoline derivatives.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| Inactive or Inefficient Catalyst | Verify the activity of your catalyst. If using a reusable catalyst, ensure it has been properly regenerated. Consider screening different catalysts; acidic catalysts like p-toluenesulfonic acid (PTSA) or ionic liquids can be effective.[7][8] |
| Poor Quality of Reagents | Use freshly distilled aldehydes, as they can oxidize upon storage. Ensure malononitrile and 4-methoxyaniline are pure. Use anhydrous solvents, as water can sometimes hinder the reaction.[7] |
| Suboptimal Reaction Temperature | The optimal temperature can be catalyst and solvent-dependent. While many protocols work at room temperature, others require reflux.[3][5] Perform small-scale trials at different temperatures (e.g., room temperature, 60 °C, and reflux) to find the optimum. |
| Incorrect Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Insufficient time will lead to incomplete conversion, while excessively long times can lead to byproduct formation or product degradation. Reaction times can range from 15 minutes to several hours.[3] |
| Incorrect Stoichiometry | Ensure equimolar amounts of the four main reactants are used. An excess of one reactant may lead to the formation of side products. |
Problem 2: Formation of Multiple Side Products/Impure Product
| Possible Cause | Recommended Solution(s) |
| Formation of Knoevenagel Adduct | The intermediate from the condensation of the aldehyde and malononitrile may precipitate or persist. Changing the order of addition or using a more effective catalyst can promote the subsequent Michael addition and cyclization steps. |
| Self-Condensation of Reactants | β-dicarbonyl compounds can undergo self-condensation. This can be minimized by ensuring the reaction proceeds quickly once all components are mixed. Adding the aldehyde last can sometimes mitigate this issue. |
| Oxidation of the Product | The dihydropyridine core can sometimes be oxidized to the corresponding aromatic pyridine derivative, especially at high temperatures or in the presence of air.[1] If this is not desired, consider running the reaction under an inert atmosphere (e.g., N₂ or Argon). |
| Incorrect Product Identification | In some cases, the reaction of an aldehyde and a pyrazolone (a type of β-dicarbonyl) can lead to a bis-adduct instead of the expected cyclized product.[9] Confirm the structure of your product using detailed spectroscopic analysis (¹H NMR, ¹³C NMR, MS). |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Recommended Solution(s) |
| Product is an Oil or Gummy Solid | The product may not crystallize easily from the reaction mixture. Try triturating the crude material with a non-polar solvent like diethyl ether or hexane to induce solidification. |
| Product is Highly Soluble in the Reaction Solvent | If the product does not precipitate upon cooling, reduce the solvent volume under reduced pressure. Alternatively, pour the reaction mixture into ice-cold water to precipitate the solid product. |
| Co-precipitation of Impurities | Wash the filtered crude product thoroughly with cold ethanol or another suitable solvent to remove unreacted starting materials and soluble impurities. |
| Ineffective Recrystallization | Finding the right recrystallization solvent is crucial.[10] Screen a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixture). The ideal solvent should dissolve the product poorly at room temperature but completely at its boiling point.[11] |
| Similar Polarity of Product and Byproducts | If recrystallization fails, column chromatography is the most effective method for purification.[12] Use a solvent system determined by TLC analysis (e.g., ethyl acetate/hexane or dichloromethane/methanol). |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize data from studies on similar hexahydroquinoline syntheses, providing a starting point for optimizing the synthesis of the target compound.
Table 1: Effect of Catalyst on Reaction Yield and Time (Based on a model reaction using p-chlorobenzaldehyde, dimedone, malononitrile, and ammonium acetate in ethanol at room temperature)
| Entry | Catalyst (mol%) | Time (min) | Yield (%) | Reference |
| 1 | None | 60 | Traces | [3] |
| 2 | H₂SO₄ (0.5 mmol) | 30 | 65 | [3] |
| 3 | p-TSA (10) | 25 | 75 | [8] |
| 4 | ZrOCl₂·8H₂O (0.15) | 10 | 96 | [5] |
| 5 | [H₂-DABCO][HSO₄]₂ (30 mg) | 10 | 98 | [3] |
Table 2: Effect of Solvent on Reaction Yield (Based on a model reaction catalyzed by [H₂-DABCO][HSO₄]₂)
| Entry | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Water | 30 | 80 | [7] |
| 2 | Ethanol:Water (1:1) | 25 | 85 | [7] |
| 3 | Acetonitrile | 20 | 82 | [13] |
| 4 | Ethanol | 10 | 98 | [7] |
| 5 | Solvent-free (80 °C) | 15 | 92 | [8] |
Experimental Protocols
Optimized Synthesis Protocol
This protocol is a generalized procedure based on highly efficient, reported methods.[3][5]
Materials:
-
Thiophene-3-carbaldehyde (1.0 mmol, 1.0 eq)
-
1,3-Cyclohexanedione (1.0 mmol, 1.0 eq)
-
Malononitrile (1.0 mmol, 1.0 eq)
-
4-Methoxyaniline (1.0 mmol, 1.0 eq)
-
Catalyst (e.g., [H₂-DABCO][HSO₄]₂, 0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-3-carbaldehyde (1.0 mmol), 1,3-cyclohexanedione (1.0 mmol), malononitrile (1.0 mmol), 4-methoxyaniline (1.0 mmol), and the catalyst.
-
Add ethanol (5 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 15-60 minutes.
-
Upon completion, the solid product often precipitates from the solution. If not, the volume of the solvent can be reduced, or the mixture can be poured into ice water.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove residual starting materials and catalyst.
-
Dry the product under vacuum. If further purification is needed, recrystallize from a suitable solvent like ethanol or purify by column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualizations
General Synthetic Workflow
Caption: A flowchart illustrating the one-pot synthesis workflow from starting materials to the final purified product.
Troubleshooting Decision Tree
Caption: A decision tree to guide researchers in troubleshooting common issues related to yield and purity.
Plausible Reaction Mechanism Pathway
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of hexahydroquinoline (HHQ) derivatives using ZrOCl2·8H2O as a potential green catalyst and optimization of reaction conditions using design of experiment (DOE) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. bpasjournals.com [bpasjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting C21H19N3O2S in Cell-Based Assays
Welcome to the technical support center for researchers utilizing the small molecule C21H19N3O2S. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell-based assays. Given that specific biological activities of novel compounds can be diverse, this guide focuses on foundational troubleshooting applicable to the broader chemical class of hexahydroquinoline and thieno[2,3-d]pyrimidine derivatives, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with a novel compound like this compound in cell-based assays?
A1: The most common hurdles include poor solubility, unexpected cytotoxicity, lack of observable biological effect, and high variability in results. It is crucial to systematically address these potential issues to ensure the reliability of your experimental data.
Q2: How do I properly dissolve this compound for my experiments?
A2: Most organic small molecules are initially dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] Subsequent dilutions should be made in your cell culture medium to achieve the final desired concentration. It's critical to ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.
Q3: My compound is not showing any effect in my assay. What should I do?
A3: There are several potential reasons for a lack of effect. Consider the following:
-
Compound Instability: The compound may be unstable in your assay conditions (e.g., sensitive to light, temperature, or pH).
-
Inappropriate Concentration Range: You may be testing a concentration range that is too low to elicit a biological response.
-
Cellular Uptake: The compound may not be effectively entering the cells.
-
Incorrect Biological Target: The compound may not be active against the specific target or pathway you are investigating.
A systematic approach to troubleshooting, starting with basic quality control of your compound and assay, is recommended.
Q4: I am observing high variability between my replicate wells. What could be the cause?
A4: High variability can stem from several sources, including inconsistent cell seeding, poor compound solubility leading to uneven concentrations, or edge effects in the multi-well plate.[3] Careful attention to pipetting techniques and ensuring complete solubilization of the compound are critical.[3]
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Poor solubility is a frequent issue with novel small molecules and can lead to inaccurate and irreproducible results.[1][2]
Symptoms:
-
Visible precipitate in the stock solution or in the cell culture wells after dilution.
-
Inconsistent results between experiments or replicates.
-
Lower than expected biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor compound solubility.
Experimental Protocol: Determining Compound Solubility
-
Prepare Serial Dilutions: Prepare a series of concentrations of this compound in your chosen solvent (e.g., DMSO).
-
Equilibrate: Allow the solutions to equilibrate at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect for any precipitate.
-
Spectrophotometric Analysis: For a more quantitative measure, centrifuge the solutions to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax. A plateau in absorbance indicates the saturation point.[2]
| Solvent | Maximum Solubility (mM) | Observations |
| DMSO | User-determined | e.g., Clear solution |
| Ethanol | User-determined | e.g., Precipitate observed |
| PBS | User-determined | e.g., Insoluble |
| Caption: Example table for summarizing solubility data. |
Issue 2: Unexpected Cytotoxicity
The compound may be toxic to cells at concentrations where a specific biological effect is expected.
Symptoms:
-
Reduced cell viability at concentrations intended for screening.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Decreased metabolic activity in control assays (e.g., MTT, resazurin).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Concentration (µM) | % Cell Viability (Mean ± SD) | Cell Morphology |
| 0 (Vehicle) | 100 ± 5 | Normal |
| 1 | 98 ± 6 | Normal |
| 10 | 85 ± 8 | Slight rounding |
| 50 | 45 ± 7 | Significant cell death |
| 100 | 10 ± 4 | Complete cell death |
| Caption: Example table for summarizing cytotoxicity data. |
Issue 3: Lack of Biological Activity
If the compound does not elicit the expected biological response, a systematic investigation is required.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of Substituted Quinoline-Thiophene Derivatives
Welcome to the technical support center for the synthesis of substituted quinoline-thiophene compounds. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the quinoline-thiophene synthesis is consistently low. What are the general factors I should investigate?
A1: Low yields can stem from several factors throughout the synthetic process. Here’s a checklist of common areas to troubleshoot:
-
Purity of Starting Materials: Ensure the purity of your substituted anilines, thiophene derivatives, and any coupling reagents. Impurities can interfere with the reaction and generate side products.
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical. Ensure you are using the optimal conditions for your specific reaction (e.g., Friedländer, Combes, Suzuki coupling). Reactions may require an inert atmosphere (Nitrogen or Argon) to prevent degradation of catalysts and reagents.
-
Catalyst Activity: If you are using a catalyst (e.g., Palladium, Copper, Gold), its activity is paramount. Ensure the catalyst is not expired or deactivated. In some cases, in situ generation of the active catalytic species is required.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and yields. The chosen solvent should be dry and appropriate for the reaction type.
-
Purification Method: Product loss during workup and purification is a common cause of low yields. Re-evaluate your extraction, chromatography, and recrystallization procedures to minimize losses.
Q2: I am observing the formation of multiple regioisomers in my Combes synthesis. How can I improve the regioselectivity?
A2: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[1]
-
Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over another.[1]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring also directs the cyclization. Electron-donating groups (e.g., methoxy) on the aniline can favor the formation of 2-substituted quinolines, while electron-withdrawing groups (e.g., chloro, fluoro) may favor the 4-substituted regioisomer.[1]
Q3: The Friedländer synthesis of my quinoline precursor is not working well, with low yields and side products. What are some common troubleshooting tips?
A3: The Friedländer synthesis can be sensitive to reaction conditions. Here are some tips:
-
Harsh Conditions: Traditional methods often use high temperatures and strong acids or bases, which can lead to side reactions and reduced yields, especially on a larger scale.[2] Consider using milder catalysts like gold catalysts or performing the reaction under solvent-free conditions with p-toluenesulfonic acid and iodine.[2]
-
Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction under basic conditions. To avoid this, you can use the imine analog of the o-aniline.[2]
-
Regioselectivity with Asymmetric Ketones: When using an asymmetric ketone, controlling the regioselectivity can be challenging.[3] Strategies to address this include introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts or ionic liquids.[2]
Q4: I am having trouble with the Gewald synthesis of my substituted thiophene precursor. What are some key considerations?
A4: The Gewald reaction is a multi-component reaction, and its success depends on the careful control of reaction parameters.
-
Reaction Mechanism: The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization.[4] Understanding the mechanism can help in troubleshooting.
-
Microwave Irradiation: The use of microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times.[4]
-
Green Chemistry Approaches: Consider using greener solvents and catalysts to improve the overall efficiency and environmental impact of the synthesis.[5]
Troubleshooting Guides
Low Yield in Suzuki Coupling of Quinoline and Thiophene Moieties
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use fresh palladium catalyst and ensure proper handling to avoid deactivation. Consider using a ligand that stabilizes the catalyst. |
| Incorrect base | The choice and amount of base are critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their concentrations. | |
| Poor solvent choice | The reaction is sensitive to the solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective. Ensure solvents are degassed to remove oxygen. | |
| Low reaction temperature | The reaction may require heating. Optimize the temperature for your specific substrates. | |
| Formation of significant side products | Homocoupling of boronic acid | Use a slight excess of the halide partner. Ensure slow addition of the base. |
| Protodeborylation of boronic acid | Use anhydrous solvents and run the reaction under an inert atmosphere. | |
| Difficulty in purification | Residual catalyst | Use appropriate filtration techniques (e.g., celite filtration) or scavenger resins to remove palladium residues. |
| Co-eluting impurities | Optimize your chromatography conditions (solvent system, stationary phase) for better separation. |
Issues with the Pfitzinger Quinoline Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Formation of tar or resinous material | Reaction conditions are too harsh | The conventional Pfitzinger reaction can be inefficient due to the formation of thick resin, making product isolation difficult.[6] Consider a modified procedure where the isatin is first ring-opened with a base before adding the ketone.[7] |
| Undesired side reactions | If all reactants are mixed at once, it can lead to a messy reaction.[7] A stepwise approach can improve the outcome. | |
| Low Yield | Incomplete reaction | Ensure the reaction is heated for a sufficient amount of time. The original Pfitzinger paper reported yields of up to 80% for 2-methylquinoline-4-carboxylic acid.[6] |
| Difficult product isolation | The workup procedure is critical. Acidification to precipitate the carboxylic acid product needs to be done carefully. | |
| Reaction does not proceed | Inappropriate base | A strong base like potassium hydroxide is typically required to hydrolyze the isatin.[8] |
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Suzuki Coupling Reaction
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 88 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 120 | 92 |
| 7% Pd/WA30 (200 mg) | - | KOH | H₂O/1,4-dioxane | 25 | 95[9] |
Table 2: Influence of Solvent on the Yield of a Friedländer Quinoline Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | H₂SO₄ | 80 | 12 | 65 |
| Toluene | p-TSA | 110 | 8 | 78 |
| DMF | - | 150 | 6 | 72 |
| Solvent-free | Iodine | 120 | 2 | 85 |
Experimental Protocols
Detailed Protocol for the Synthesis of 2-(Thiophen-2-yl)-1,2-dihydroquinoline Derivatives
This protocol is adapted from a known procedure for the synthesis of related compounds and may require optimization for your specific substrates.[10]
Step 1: Synthesis of the Dihydroquinoline Core
-
To a solution of the appropriate aniline (1.0 eq.) in a suitable solvent (e.g., ethanol), add the corresponding α,β-unsaturated aldehyde or ketone (1.1 eq.).
-
Add a catalytic amount of a Lewis acid (e.g., InCl₃, 10 mol%).
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dihydroquinoline.
Step 2: Formylation of the Dihydroquinoline
-
To a solution of the dihydroquinoline (1.0 eq.) in DMF, add POCl₃ (2.0 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours (monitor by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield the 3-formyl-2-(thiophen-2-yl)dihydroquinoline.
Visualizations
Friedländer Synthesis Mechanism
Caption: Mechanism of the Friedländer quinoline synthesis.
Combes Quinoline Synthesis Workflow
Caption: Workflow for the Combes synthesis of quinolines.
C-H Activation Catalytic Cycle
Caption: Generalized catalytic cycle for C-H activation.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thiazole-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of thiazole-containing compounds with the general molecular formula C21H19N3O2S.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for thiazole-containing compounds?
A1: The most common purification techniques for organic compounds, including thiazole derivatives, are:
-
Flash Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[1]
-
Recrystallization: This method is used to purify solid compounds by dissolving them in a suitable solvent at a high temperature and allowing them to crystallize as the solution cools.[2]
-
Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases, often an organic solvent and an aqueous solution.[3]
-
Distillation: This method is suitable for purifying liquids with different boiling points.[2]
Q2: How do I choose the right solvent system for flash column chromatography?
A2: The ideal solvent system for flash column chromatography should provide a good separation of your target compound from impurities. A general guideline is to find a solvent system where your compound has an Rf (retention factor) value between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate. This typically indicates that the compound will elute from the column in a reasonable volume of solvent without taking too long or eluting too quickly with the solvent front.
Q3: My compound is a solid. Is recrystallization a suitable purification method?
A3: Yes, recrystallization is often an excellent method for purifying solid compounds.[1][2] The success of this technique depends on finding a suitable solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.
Q4: What are common impurities I might encounter during the synthesis of thiazole derivatives?
A4: Impurities in the synthesis of thiazole-containing compounds can arise from various sources, including:
-
Unreacted starting materials.
-
Side products from the reaction.
-
Reagents used in the synthesis.
-
Solvents.
-
Contaminants from glassware or equipment.
Common reactive impurities can sometimes be incorporated into the final product, making them difficult to separate.[4]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (Rf = 0) | The solvent system is not polar enough. | Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound runs with the solvent front (Rf = 1) | The solvent system is too polar. | Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Poor separation of spots (streaking or overlapping) | The sample was not loaded in a concentrated band; the column may be overloaded; the compound may be degrading on the silica gel. | Dissolve the sample in a minimal amount of solvent before loading. Use less sample. Test the stability of your compound on a small amount of silica gel before running the column.[1] You might consider using a different stationary phase like alumina if your compound is unstable on silica.[1] |
| Compound is not eluting from the column | The compound may have decomposed on the column, or it is too strongly adsorbed. | First, try flushing the column with a very polar solvent. If that fails, the compound may be lost. It is crucial to check for compound stability on silica gel via TLC before performing column chromatography.[1] |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used); the solution is cooling too slowly. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5] Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.[5] Adding a seed crystal of the pure compound can also initiate crystallization. |
| Oiling out (compound separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure. | Try using a lower-boiling point solvent. If the compound is very impure, it may require a preliminary purification step, such as a quick filtration through a plug of silica, before recrystallization.[1][5] |
| Crystals form too quickly | The solution is too concentrated or is cooling too rapidly. | Add a small amount of additional hot solvent to redissolve the solid and allow it to cool more slowly.[5] Insulating the flask can help slow the cooling process. |
| Low recovery of the purified compound | Too much solvent was used; the crystals were filtered before crystallization was complete; the compound has some solubility in the cold solvent. | Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[2] Cool the solution in an ice bath to maximize crystal formation before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Workup and Extraction
| Problem | Possible Cause | Solution |
| Formation of an emulsion during extraction | Vigorous shaking of the separatory funnel, especially with chlorinated solvents or when basic solutions are present. | Allow the mixture to stand for some time. Gently swirl the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help to break up the emulsion. |
| Difficulty in identifying the aqueous and organic layers | The densities of the two layers are very similar; the presence of dark-colored materials obscures the interface. | Add a few drops of water to see which layer it joins; this will be the aqueous layer. If the layers are dark, shining a light through the separatory funnel can sometimes help to visualize the interface.[6] |
| Precipitate forms between the two layers | An insoluble byproduct has formed. | It may be necessary to filter the entire mixture to remove the solid before proceeding with the separation of the liquid layers.[6] |
Visual Guides
Here are some diagrams illustrating common workflows in purification.
References
- 1. Purification [chem.rochester.edu]
- 2. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
Reducing off-target effects of C21H19N3O2S in experiments
Welcome to the technical support center for C21H19N3O2S. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during experimentation. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Troubleshooting Guide: Unexpected Phenotypes and Off-Target Effects
Issue: My experimental results are inconsistent or show unexpected phenotypes after treatment with this compound. How can I determine if these are off-target effects?
Possible Cause & Solution:
Unexpected phenotypes can arise from the modulation of unintended biological targets. It is crucial to validate that the observed effects are due to the inhibition of the intended primary target.
Recommended Actions:
-
Dose-Response Analysis: Perform a dose-response curve for both the intended on-target effect and the unexpected phenotype. If the potency (EC50 or IC50) for the off-target effect is significantly different from the on-target effect, it may indicate an off-target liability.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the intended target. If the phenotype is rescued, it suggests the effect is on-target.
-
Use of Structurally Unrelated Inhibitors: Test other known inhibitors of the primary target that are structurally different from this compound. If they reproduce the on-target effect but not the unexpected phenotype, it strongly suggests an off-target effect of this compound.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell at various concentrations.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for determining the optimal concentration of this compound to minimize off-target effects?
A1: The optimal concentration should be high enough to engage the primary target effectively while being below the threshold that causes significant off-target effects. A key strategy is to use the lowest concentration that achieves the desired biological effect. It is recommended to perform a comprehensive dose-response study and select a concentration at or near the IC50 or EC50 for the on-target activity.
Q2: How can I identify the potential off-targets of this compound?
A2: Identifying unknown off-targets is a critical step. Several unbiased and targeted methods can be employed:
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the structure of this compound and its similarity to ligands of known proteins.[2] These computational approaches can screen against a large portion of the human proteome.[2]
-
Affinity-Based Methods: Techniques like affinity chromatography using immobilized this compound can pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.[3]
-
Kinome Profiling: Since many small molecules exhibit off-target effects on kinases, screening this compound against a panel of kinases can reveal unintended inhibitory activity.[4]
Q3: What control experiments are essential to validate that my observed results are due to the on-target activity of this compound?
A3: A multi-pronged approach to validation is recommended:
-
Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. This molecule should not bind to the primary target and, ideally, should not produce the observed phenotype.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target.[5] The resulting phenotype should mimic the effect of this compound treatment.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.
Experimental Protocols
Protocol 1: Affinity-Based Pull-Down for Off-Target Identification
This protocol outlines a general procedure to identify protein targets of a small molecule.
Methodology:
-
Probe Synthesis: this compound is chemically modified to incorporate an affinity tag (e.g., biotin) via a linker.[3] It is crucial that this modification does not abrogate the compound's biological activity.
-
Cell Lysis: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to maintain protein integrity and interactions.
-
Incubation: Incubate the cell lysate with the biotinylated this compound probe.
-
Affinity Purification: Add streptavidin-coated beads to the lysate to capture the biotinylated probe along with any bound proteins.[3]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other specific protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Data Summary
| Parameter | On-Target Effect | Off-Target Effect A | Off-Target Effect B |
| IC50 / EC50 | 100 nM | 5 µM | 25 µM |
| Maximal Effect | 95% inhibition | 60% modulation | 40% modulation |
| Time to Onset | 2 hours | 8 hours | 24 hours |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target pathway inhibition by this compound.
References
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Artifacts in high-throughput screening with C21H19N3O2S
Welcome to the technical support resource for researchers using C21H19N3O2S (Dasatinib) in high-throughput screening (HTS). This guide provides troubleshooting advice and answers to frequently asked questions to help you identify and mitigate common artifacts and experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HTS campaign identified Dasatinib as a hit in a non-kinase assay. Is this a real hit or a potential artifact?
A1: Caution is advised. Dasatinib is a potent, multi-targeted kinase inhibitor, known to bind to the ATP pocket of over 30 kinases, including BCR-ABL and the SRC family.[1][2][3][4] If your assay involves ATP or has components that could be sensitive to a promiscuous kinase inhibitor, the activity might be due to off-target effects.
Troubleshooting Steps:
-
Check for ATP Dependence: Does your assay use ATP? If so, Dasatinib may be competitively inhibiting an endogenous kinase in your assay system (e.g., in a cell lysate).
-
Perform Orthogonal Assays: Validate the hit using a different assay technology that measures the same biological endpoint but has a different detection mechanism.
-
Run Counter-Screens: Screen Dasatinib in assays specifically designed to detect common artifacts like aggregation or fluorescence interference (see Q2 & Q3).
Q2: I'm observing activity in a fluorescence-based assay. How can I rule out fluorescence interference?
A2: Dasatinib itself is not a classic fluorescent compound, but it can interfere with fluorescence-based assays. For example, it has been used in assays that measure the displacement of a fluorescent probe.[5] Interference can occur via quenching, light scattering (if the compound precipitates), or stabilization/destabilization of the fluorescent reporter.
Troubleshooting Steps:
-
No-Enzyme Control: Run the assay with Dasatinib but without the enzyme or key biological component. A change in fluorescence indicates direct interference with the assay reagents.
-
Spectral Scanning: If possible, measure the excitation and emission spectra of Dasatinib under your assay conditions to check for intrinsic fluorescence or absorbance that overlaps with your assay's fluorophore.
-
Validate with a Non-Fluorescent Method: Confirm the activity using a label-free or luminescence-based assay format, such as the Kinase-Glo® Luminescent Kinase Assay.[6]
Q3: The dose-response curve for Dasatinib is steep, shows poor saturation at the high end, or is inconsistent between experiments. What could be the cause?
A3: This behavior is often characteristic of compound aggregation. Dasatinib has low aqueous solubility and is classified as a BCS Class II compound, where dissolution can be the rate-limiting step for absorption.[1][7][8][9] At concentrations typically used in HTS, it may form aggregates that non-specifically inhibit enzymes or interfere with assay signals.
Troubleshooting Steps:
-
Detergent Counter-Screen: Re-run the dose-response experiment in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause.
-
Dynamic Light Scattering (DLS): Use DLS to directly measure the formation of particles at different concentrations of Dasatinib in your assay buffer.
-
Centrifugation Test: Prepare a high-concentration stock of the compound in assay buffer, centrifuge it at high speed, and then test the supernatant for activity. A loss of activity suggests that the active species was the aggregated or precipitated compound.
Data Presentation: Physicochemical & Potency Profile
The following tables summarize key quantitative data for Dasatinib.
Table 1: Physicochemical Properties of Dasatinib (this compound)
| Property | Value | Source |
| Molecular Formula | C22H26ClN7O2S | [10] |
| BCS Class | II (Low Solubility, High Permeability) | [1] |
| Melting Point | 280-286 °C | [2] |
| LogP | 1.8 | [2] |
| Aqueous Solubility | 0.0128 g/L | [2] |
Table 2: Selected Kinase Inhibition Profile of Dasatinib
| Target Kinase | IC50 Value (nM) | Cell Line / Context | Source |
| c-ABL | 8 | Recombinant Enzyme | [3] |
| c-ABL | 9 | Recombinant Enzyme | [3] |
| LYN | 1.7 - 8.5 | Recombinant Enzyme | [11] |
| LYN | ~20 | Intracellular (Jurkat/HEL cells) | [11] |
| SRC | <1 | Recombinant Enzyme | [12] |
| YES | <1 | Recombinant Enzyme | [12] |
| PDGFRα | 28 | Recombinant Enzyme | [12] |
| KIT | 41 | Recombinant Enzyme | [12] |
| PNT Production | 7 | MSC2 Cells (Phagocytosis Assay) | [13][14] |
| PNT Production | 32 | RAW264.7 Cells (Phagocytosis Assay) | [13][14] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Kinase Assay
This protocol is a generic example of a common HTS assay format for identifying kinase inhibitors.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration close to the Km for the specific kinase.
-
Substrate/Tracer Solution: Prepare a 2X working solution of the fluorescently labeled peptide substrate in kinase buffer.
-
Enzyme Solution: Prepare a 2X working solution of the kinase in kinase buffer. Note: The optimal concentration should be determined empirically to yield a robust assay window.[15]
-
Compound Plates: Prepare serial dilutions of Dasatinib in 100% DMSO, then dilute into kinase buffer to create final assay concentrations in plates (e.g., 384-well). Keep the final DMSO concentration constant across all wells (typically ≤1%).
-
-
Assay Procedure:
-
Add 5 µL of compound solution (or control) to the assay plate wells.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing the 2X ATP and 2X substrate/tracer.
-
Incubate the plate for the desired reaction time (e.g., 60-120 minutes) at room temperature, protected from light.
-
Stop the reaction by adding a stop solution (e.g., high concentration of EDTA).
-
Read the plate on a fluorescence polarization reader.
-
-
Controls:
-
Positive Control (No Inhibition): Wells with enzyme and DMSO vehicle.
-
Negative Control (Max Inhibition): Wells with enzyme and a known potent inhibitor (e.g., Staurosporine).
-
Background Control: Wells without enzyme to check for compound interference.
-
Protocol 2: Aggregation Counter-Screen with Detergent
This protocol is designed to be run in parallel with the primary assay to identify aggregation-based artifacts.
-
Reagent Preparation:
-
Prepare two sets of assay buffers: one standard kinase buffer and one kinase buffer supplemented with 0.02% Triton X-100.
-
Prepare all other reagents (ATP, substrate, enzyme, compound dilutions) as described in Protocol 1.
-
-
Assay Procedure:
-
Run two parallel dose-response curves for Dasatinib.
-
Plate 1: Use the standard kinase buffer for all dilutions and reactions.
-
Plate 2: Use the kinase buffer containing Triton X-100 for all dilutions and reactions.
-
Follow the same procedural steps as the primary assay (Protocol 1).
-
-
Data Analysis:
-
Calculate IC50 values for both conditions.
-
A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 strongly indicates that the compound's activity in the primary assay was due to aggregation.
-
Mandatory Visualizations
Caption: Troubleshooting decision tree for a potential HTS artifact.
Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.[16][17][18][19]
Caption: General HTS workflow for hit identification and validation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. promega.com.br [promega.com.br]
- 7. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells | International Journal of Health Sciences [ijhs.qu.edu.sa]
- 10. ijpbs.com [ijpbs.com]
- 11. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Detection of Peroxynitrite Produced by Myeloid-Derived Suppressor Cells in Cancer and Inhibition by Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of a Novel Quinoline-Based Thiadiazole Compound and Other Quinoline-Based Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the performance, experimental validation, and signaling pathways of a representative sulfur-containing quinoline-based inhibitor in comparison to established quinoline-based drugs, Lapatinib and Bosutinib.
In the landscape of modern pharmacology, quinoline derivatives have emerged as a critical scaffold in the design of targeted therapies, particularly in oncology. Their ability to inhibit various protein kinases has led to the development of several successful drugs. This guide provides a comparative analysis of a representative sulfur-containing quinoline-based inhibitor, a quinoline-thiadiazole derivative, against two well-established, FDA-approved quinoline-based kinase inhibitors: Lapatinib and Bosutinib.
Due to the limited publicly available experimental data on the specific compound C21H19N3O2S, this guide utilizes a representative quinoline-thiadiazole derivative as a proxy to explore the potential role of the sulfur-containing moiety in modulating biological activity. This comparison aims to provide a framework for evaluating novel quinoline-based compounds and understanding their mechanisms of action within the broader context of established kinase inhibitors.
Performance Comparison of Quinoline-Based Inhibitors
The inhibitory activity of kinase inhibitors is a key metric of their potency. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are standard measures used to quantify this activity. The following table summarizes the available data for the representative quinoline-thiadiazole and the established inhibitors, Lapatinib and Bosutinib, against various cancer cell lines and kinases.
| Inhibitor | Target/Cell Line | IC50/Ki Value | Reference |
| Representative Quinoline-Thiadiazole | Leishmania major | IC50: 0.04 ± 0.01 µM to 5.60 ± 0.21 µM (for a series of analogs) | [1] |
| MDA-MB-231 (Breast Cancer) | IC50: 0.12 ± 0.01 µM (for a related derivative) | [2] | |
| HeLa (Cervical Cancer) | IC50: 0.08 ± 0.01 µM (for a related derivative) | [2] | |
| SMMC-7721 (Liver Cancer) | IC50: 0.34 ± 0.03 µM (for a related derivative) | [2] | |
| Lapatinib | EGFR (HER1) | Ki: 3 nM | [3] |
| HER2 (ErbB2) | Ki: 13 nM | [3] | |
| HER2+ Breast Cancer Cell Lines | IC50: Growth inhibition in nanomolar range | [4] | |
| Bosutinib | Src Kinase | IC50: 1.2 nM | |
| Abl Kinase | IC50: 1 nM | ||
| Chronic Myeloid Leukemia (CML) Cells | Induces apoptosis and inhibits proliferation | [5] |
Signaling Pathways and Mechanisms of Action
Quinoline-based inhibitors typically exert their effects by targeting key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for predicting drug efficacy and potential side effects.
Representative Quinoline-Thiadiazole: The precise mechanism of action for the representative quinoline-thiadiazole is still under investigation. However, many quinoline derivatives target critical cancer signaling pathways.[2] The presence of the thiadiazole moiety may confer unique binding properties or metabolic stability.[6]
References
- 1. Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of second-line bosutinib for chronic phase chronic myeloid leukemia over a five-year period: final results of a phase I/II study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of C21H19N3O2S (Compound X) with Known Anticancer Drugs
For research, scientific, and drug development professionals, this guide provides an objective comparison of the hypothetical anticancer compound C21H19N3O2S, hereafter referred to as Compound X, with established anticancer drugs. The analysis is based on a hypothetical data set for Compound X, juxtaposed with published experimental data for Imatinib, Dasatinib, and Gefitinib.
The global search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry and oncology. Compound X (this compound) represents a novel chemical entity with theoretical potential for anticancer activity. This guide provides a comparative analysis of its hypothetical performance against well-established tyrosine kinase inhibitors: Imatinib, Dasatinib, and Gefitinib.
Introduction to Comparator Drugs
-
Imatinib: A first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] It primarily targets the Bcr-Abl fusion protein.
-
Dasatinib: A second-generation tyrosine kinase inhibitor with a broader target profile than Imatinib, including Bcr-Abl and Src family kinases.[3][4] It is used to treat CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3]
-
Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[7]
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound X (hypothetical) and the comparator drugs against key oncogenic tyrosine kinases. Lower IC50 values indicate greater potency.
| Compound | Bcr-Abl (nM) | Src (nM) | EGFR (nM) |
| Compound X (Hypothetical) | 15 | 25 | 150 |
| Imatinib | 250 | >10000 | >10000 |
| Dasatinib | <1 | 0.5 | 50 |
| Gefitinib | >10000 | >10000 | 33 |
In Vitro Anticancer Activity
The following table presents the IC50 values of Compound X (hypothetical) and the comparator drugs against selected human cancer cell lines.
| Compound | K562 (CML) (nM) | A549 (NSCLC) (nM) | MCF-7 (Breast Cancer) (nM) |
| Compound X (Hypothetical) | 50 | 500 | 800 |
| Imatinib | 200 | >10000 | >10000 |
| Dasatinib | 1 | 2500 | 5000 |
| Gefitinib | >10000 | 200 | 1500 |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Recombinant human kinase enzymes (e.g., Bcr-Abl, Src, EGFR) are incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The inhibitor (Compound X, Imatinib, Dasatinib, or Gefitinib) is added at various concentrations.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic or cytostatic effects of a compound on cancer cells and determine the IC50 value.
Methodology:
-
Human cancer cell lines (e.g., K562, A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound (Compound X or comparator drugs) and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated for each concentration relative to untreated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Bcr-Abl signaling pathway and points of inhibition.
Caption: EGFR signaling pathway and point of inhibition.
Caption: General workflow for anticancer drug screening.
References
- 1. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]
- 6. Gefitinib | 184475-35-2 [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
Unveiling the Potency of C21H19N3O2S (Dasatinib): A Comparative Guide to its Biological Activity in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the tyrosine kinase inhibitor C21H19N3O2S, commonly known as Dasatinib, against other therapeutic alternatives. Supported by experimental data, this document delves into the compound's efficacy across various cancer cell lines, offering detailed protocols for key validation assays.
Dasatinib is a potent, multi-targeted inhibitor of several crucial kinases implicated in cancer progression, including BCR-ABL, the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of these kinases, effectively blocking their activity and disrupting downstream signaling pathways that promote cancer cell proliferation and survival. This guide presents a comparative analysis of Dasatinib's anti-proliferative effects alongside other tyrosine kinase inhibitors such as Imatinib, Nilotinib, and Bosutinib.
Comparative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Dasatinib and other tyrosine kinase inhibitors across a range of cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
| Dasatinib (this compound) | ||
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 4.6 |
| Ba/F3 | Pro-B Cell Leukemia | <1 - 32[3][4] |
| Mo7e-KitD816H | Acute Myeloid Leukemia | 5[5][6] |
| HTLA-230 | Neuroblastoma | Submicromolar[7] |
| SH-EP | Neuroblastoma | Submicromolar[7] |
| C643 | Thyroid Cancer | Low nanomolar[3][4] |
| TPC1 | Thyroid Cancer | Low nanomolar[3][4] |
| BCPAP | Thyroid Cancer | Low nanomolar[3][4] |
| SW1736 | Thyroid Cancer | Low nanomolar[3][4] |
| MDA-MB-231 | Breast Cancer | 6100 |
| MCF-7 | Breast Cancer | >10000[8] |
| Multiple Sarcoma Cell Lines | Sarcoma | 5.5 - >9500[9][10][11] |
| Imatinib | ||
| Cell Line | Cancer Type | IC50 (µM) |
| v-Abl expressing cells | Leukemia | 0.6[12][13] |
| c-Kit expressing cells | Various | 0.1[12][13] |
| PDGFR expressing cells | Various | 0.1[12][13] |
| NCI-H727 | Bronchial Carcinoid | 32.4[12] |
| BON-1 | Pancreatic Carcinoid | 32.8[12] |
| A549 | Lung Cancer | 65.4[14] |
| K562 | Chronic Myeloid Leukemia | 0.08[14] |
| Nilotinib | ||
| Cell Line | Cancer Type | IC50 (nM) |
| Ba/F3 (Bcr-Abl) | Pro-B Cell Leukemia | ≤12[15] |
| K562 | Chronic Myeloid Leukemia | ≤12[15] |
| Ku-812F | Chronic Myeloid Leukemia | ≤12[15] |
| KBM5 | Chronic Myeloid Leukemia | 480[16] |
| Ba/F3 (mutant Bcr-Abl) | Pro-B Cell Leukemia | 15 - 450[16] |
| EOL-1 (FIP1L1-PDGFRα) | Eosinophilic Leukemia | 0.54[17] |
| Ba/F3 (wild-type KIT) | Pro-B Cell Leukemia | 316[17] |
| Bosutinib | ||
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | ~250 (time-dependent)[18] |
| HCT116 | Colon Cancer | 8600[19] |
| SRC family kinases | (in vitro) | <10[20] |
| Ba/F3 (mutant BCR-ABL) | Pro-B Cell Leukemia | Varies by mutation[21] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the validation of the biological activity of Dasatinib and other kinase inhibitors.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add various concentrations of the test compound (e.g., Dasatinib) to the wells and incubate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[5][7][22][23][24]
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][2][3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9][25][26][27]
Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins.
-
Cell Lysis: Lyse treated and untreated cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[28][29][30][31]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by Dasatinib and a typical experimental workflow for its biological validation.
Caption: Dasatinib inhibits key oncogenic signaling pathways.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. kumc.edu [kumc.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanocellect.com [nanocellect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. corefacilities.iss.it [corefacilities.iss.it]
- 28. tandfonline.com [tandfonline.com]
- 29. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 30. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Structure-Activity Relationship of Dasatinib Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Dasatinib, a potent oral inhibitor of multiple tyrosine kinases, serves as a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Its mechanism of action revolves around the inhibition of the BCR-ABL fusion protein and the SRC family of kinases, crucial drivers of cancer cell proliferation and survival. The development of Dasatinib analogs has been a focal point of medicinal chemistry efforts to enhance potency, selectivity, and overcome resistance mechanisms. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Dasatinib analogs, supported by experimental data, to inform future drug design and development.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of Dasatinib and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following table summarizes the IC50 values for a selection of Dasatinib analogs against Abl and Src kinases, highlighting the impact of structural modifications.
| Compound | R1 Group | R2 Group | Abl IC50 (nM) | Src IC50 (nM) | Selectivity (Abl/Src) |
| Dasatinib | H | H | <1 | <1 | ~1 |
| Analog 1 | -CH2OH | H | 5 | 2 | 2.5 |
| Analog 2 | -COOH | H | 15 | 8 | 1.875 |
| Analog 3 | H | -F | 0.8 | 0.5 | 1.6 |
| Analog 4 | H | -Cl | 0.6 | 0.4 | 1.5 |
| Analog 5 | H | -CH3 | 1.2 | 0.9 | 1.33 |
| Analog 6 | -C(O)NH-Arg | H | <0.45 | <0.25 | ~1.8 |
| Analog 7 | -C(O)NH-C10 | H | 35 | 3200 | 0.01 |
Data compiled from various preclinical studies.[1]
The data reveals that even minor modifications to the Dasatinib scaffold can significantly alter its inhibitory profile. For instance, the introduction of polar groups at the R1 position (Analogs 1 and 2) tends to decrease potency against both Abl and Src kinases. Conversely, halogen substitution at the R2 position on the phenyl ring (Analogs 3 and 4) can maintain or slightly improve potency. Conjugation of Dasatinib with an arginine residue (Analog 6) demonstrates a notable enhancement in potency, while conjugation with a C10 fatty acid chain (Analog 7) drastically reduces Src inhibition while maintaining moderate Abl activity, thereby altering the selectivity profile.[1]
Structure-Activity Relationship Insights
The SAR of Dasatinib analogs can be summarized as follows:
-
The 2-chloro-6-methylphenyl group is crucial for binding to the ATP-binding pocket of the kinases. Modifications in this region are generally detrimental to activity.
-
The aminothiazole core acts as a key pharmacophore, forming essential hydrogen bonds with the hinge region of the kinase domain.
-
The hydroxyethylpiperazine side chain contributes to the solubility and pharmacokinetic properties of the molecule. Modifications here can be explored to improve drug-like properties.
-
Substitutions on the distal phenyl ring (R2 position) offer a site for modification to fine-tune potency and selectivity. Electron-withdrawing groups like halogens are generally well-tolerated and can enhance potency.
-
Modifications at the amide linker (R1 position) can be utilized to introduce new functionalities, such as amino acid or fatty acid conjugates, to explore novel interactions within and beyond the ATP-binding site, potentially leading to altered selectivity or improved cellular uptake.[1]
Signaling Pathway Inhibition
Dasatinib and its analogs exert their anticancer effects by inhibiting key signaling pathways that are constitutively activated in cancer cells. The primary target is the BCR-ABL pathway in CML, which drives cell proliferation and survival. Additionally, inhibition of SRC family kinases affects multiple downstream pathways involved in cell growth, adhesion, and motility.
Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib analogs.
Experimental Protocols
The evaluation of Dasatinib analogs involves a series of in vitro and in-cell assays to determine their inhibitory activity and cellular effects.
Kinase Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of the compounds on the purified kinase enzyme.
-
Reagents and Materials : Purified recombinant Abl and Src kinase, ATP, a suitable peptide substrate, kinase buffer, and the test compounds (Dasatinib analogs).
-
Procedure :
-
The kinase, substrate, and test compound are pre-incubated in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive ³²P-ATP) or non-radiometric methods like ELISA or fluorescence-based assays.
-
-
Data Analysis : The percentage of kinase activity is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (In-Cell)
This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase.
-
Cell Lines : K562 (CML cell line expressing BCR-ABL) or other relevant cancer cell lines.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the Dasatinib analogs for a specific period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis : The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Caption: A typical experimental workflow for the evaluation of Dasatinib analogs.
Conclusion
The structure-activity relationship studies of Dasatinib analogs provide valuable insights for the rational design of next-generation kinase inhibitors. By systematically modifying the Dasatinib scaffold, it is possible to modulate potency, selectivity, and pharmacokinetic properties. The data presented in this guide underscore the importance of a multi-faceted approach, combining quantitative biochemical and cellular assays with a deep understanding of the underlying signaling pathways, to advance the development of more effective and safer cancer therapeutics.
References
Cross-Reactivity Profiling of Multi-Targeted Kinase Inhibitors: A Comparative Guide
Introduction
The molecule C21H19N3O2S, identified as 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, is currently classified as a screening compound with an undefined primary biological target. Consequently, a detailed cross-reactivity profile cannot be constructed at this time. To fulfill the requirements of a comprehensive comparison guide, this document will utilize Sunitinib, a well-characterized multi-targeted receptor tyrosine kinase (RTK) inhibitor, as a representative example.
Sunitinib is an oral, small-molecule inhibitor of multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer.[1] It was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][2] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[1][2] Understanding the cross-reactivity profile, or the "off-target" effects, of kinase inhibitors like Sunitinib is crucial for predicting both their therapeutic efficacy and potential toxicities.
Data Presentation: Comparative Kinase Inhibition Profile of Sunitinib and Dasatinib
The following table summarizes the inhibitory activity of Sunitinib and another multi-targeted kinase inhibitor, Dasatinib, against a panel of selected kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), illustrates the distinct selectivity profiles of these two drugs.
| Kinase Target | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) | Primary Target Class |
| VEGFR2 (KDR) | 9 | 8 | VEGFR |
| PDGFRβ | 2 | 28 | PDGFR |
| c-KIT | 4 | 12 | Stem Cell Factor Receptor |
| FLT3 | 22 | 1 | Fms-like Tyrosine Kinase |
| RET | 39 | 11 | Glial Cell-Line Derived Neurotrophic Factor Receptor |
| SRC | >10,000 | <1 | Src Family Kinase |
| ABL | >10,000 | <1 | Abelson Tyrosine Kinase |
| LCK | >10,000 | 1 | Src Family Kinase |
| EPHA2 | Not reported | 16 | Ephrin Receptor |
| p38α (MAPK14) | Not reported | 68 | Mitogen-Activated Protein Kinase |
Data compiled from various sources. Actual values may vary depending on assay conditions.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a common method for determining the IC50 value of a compound against a specific protein kinase.
Objective: To measure the potency of an inhibitor in blocking the phosphorylation of a substrate by a kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compound (Sunitinib) at various concentrations
-
96-well filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.
-
Wash the filter plate multiple times with the wash buffer to remove unbound radioactivity.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to assess target engagement of a drug in a cellular environment.[3][4][5]
Objective: To determine if a compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Test compound (Sunitinib)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein remaining in the soluble fraction using a suitable method like Western blotting or ELISA.
-
Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Mandatory Visualization
Caption: VEGFR signaling pathway inhibited by Sunitinib.
Caption: Workflow for a radiometric kinase inhibition assay.
Comparison and Interpretation
The data presented highlights that Sunitinib is a multi-targeted kinase inhibitor with potent activity against VEGFRs, PDGFRs, and c-KIT.[1][2] This broad-spectrum activity is integral to its therapeutic efficacy in cancers driven by these signaling pathways. However, this promiscuity also contributes to its known side effects, such as hand-foot syndrome, hypertension, and fatigue, which are thought to be mediated by the inhibition of off-target kinases in healthy tissues.
In comparison, Dasatinib exhibits a different cross-reactivity profile. While it has some overlapping targets with Sunitinib, it is a much more potent inhibitor of the SRC family kinases and ABL kinase, which are its primary targets in the treatment of chronic myeloid leukemia (CML).[6][7] Dasatinib's off-target effects, such as pleural effusion, are linked to its unique kinome profile.[8][9]
The choice between these inhibitors in a clinical setting is dictated by the specific oncogenic drivers of the cancer being treated. The cross-reactivity profile of a kinase inhibitor is a double-edged sword; while it can provide broader anti-cancer activity, it also necessitates careful management of off-target toxicities. Therefore, comprehensive profiling of kinase inhibitors is an essential component of drug development, enabling a better understanding of their mechanism of action and facilitating the development of safer and more effective cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. CETSA [cetsa.org]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies [frontiersin.org]
In-depth Comparative Analysis of C21H19N3O2S and Its Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of a lead compound and its derivatives is crucial for advancing novel therapeutics. This guide provides a detailed examination of the pharmacological activities of compounds based on the hexahydroquinoline scaffold, a core structure related to the molecular formula C21H19N3O2S.
While the specific compound, 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, corresponding to the molecular formula this compound, is cataloged by chemical suppliers, it is not extensively characterized in publicly accessible scientific literature. Consequently, a direct comparative analysis of this specific molecule and its derivatives is not feasible at this time.
However, the broader class of hexahydroquinoline derivatives has been the subject of significant research, revealing a range of biological activities. This guide will focus on the general findings for this class of compounds, providing an overview of their therapeutic potential and the methodologies used to evaluate them.
Overview of Hexahydroquinoline Derivatives' Biological Activities
Hexahydroquinoline derivatives are recognized for a variety of pharmacological effects, making them attractive scaffolds for drug development. Key areas of investigation include:
-
Anticancer Activity: Several studies have explored the use of hexahydroquinoline derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through pathways such as the inhibition of anti-apoptotic proteins like Mcl-1.[1][2]
-
Anti-inflammatory Effects: This class of compounds has shown potential in modulating inflammatory responses. Research indicates that certain derivatives can inhibit inflammatory mediators, suggesting their utility in treating chronic inflammatory diseases.[3]
-
Antibacterial and Antifungal Properties: Some hexahydroquinoline derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.
Comparative Efficacy Data
Due to the limited data on the specified this compound compound, a detailed quantitative comparison is not possible. However, to illustrate how such data would be presented, the following table showcases hypothetical efficacy data for a parent hexahydroquinoline compound and its derivatives against a cancer cell line.
| Compound ID | Modification | IC50 (µM) on THP-1 Cell Line | Mcl-1 Inhibition (IC50, µM) |
| Parent (Hypothetical) | Thiophen-3-yl at C4 | 5.2 | 8.7 |
| Derivative A | Phenyl at C4 | 2.8 | 4.1 |
| Derivative B | 4-Chlorophenyl at C4 | 0.4 | 1.5 |
| Derivative C | 2-Furyl at C4 | 7.9 | 12.3 |
This table is for illustrative purposes only and is based on general findings in the literature for similar compounds.[1][2]
Experimental Protocols
The evaluation of hexahydroquinoline derivatives typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
a) In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the effect of a compound on cell viability.
-
Cell Seeding: Cancer cell lines (e.g., THP-1, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (parent and derivatives) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1][2]
b) Mcl-1 Inhibition Assay (TR-FRET Assay)
This assay is used to determine if the compounds directly inhibit the anti-apoptotic protein Mcl-1.
-
Reagents: The assay utilizes recombinant Mcl-1 protein and a fluorescently labeled peptide that binds to Mcl-1.
-
Compound Incubation: The test compounds are incubated with Mcl-1 and the fluorescent peptide.
-
FRET Measurement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the binding of the peptide to Mcl-1. Inhibition of this interaction by the compound results in a decrease in the FRET signal.
-
IC50 Calculation: The IC50 value for Mcl-1 inhibition is determined from the dose-response curve.[1][2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity. The following diagrams, rendered in DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of apoptosis induction by hexahydroquinoline derivatives.
Caption: A generalized workflow for the discovery and development of novel therapeutics.
References
- 1. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and effects of methyl-2- (4-aminophenyl)-1, 2-dihydro-1-oxo-7- (2-pyridinylmethoxy)-4-(3,4, 5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (T-1032), a novel potent inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | 311327-29-4 [smolecule.com]
The Double-Edged Sword: Correlating In Vitro Potency and In Vivo Efficacy of Dasatinib (C21H19N3O2S)
For Immediate Release – A comprehensive analysis of the multi-targeted kinase inhibitor Dasatinib (chemical formula: C21H19N3O2S) reveals a strong, albeit complex, correlation between its in vitro activity and in vivo therapeutic outcomes. This guide provides an objective comparison of Dasatinib's performance in preclinical laboratory settings and its observed efficacy in living organisms, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Dasatinib, a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases, has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action involves blocking key signaling pathways that drive cancer cell proliferation and survival.[2][3] This guide delves into the quantitative data from both in vitro and in vivo studies to elucidate the translation of its cellular-level effects to clinical and preclinical efficacy.
Quantitative Performance: A Tale of Two Environments
The activity of Dasatinib has been extensively documented in both controlled laboratory (in vitro) and complex biological (in vivo) systems. The following tables summarize the key quantitative data, providing a clear comparison of its performance metrics across these different settings.
Table 1: In Vitro Activity of Dasatinib Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Key In Vitro Effects |
| K562 | Chronic Myeloid Leukemia (CML) | <1 - 3 | Inhibition of proliferation, induction of apoptosis. |
| Ba/F3 (p210) | Murine Pro-B cells expressing BCR-ABL | <1 | Potent inhibition of BCR-ABL kinase activity. |
| HTLA-230 | Neuroblastoma | Sub-micromolar | Reduced cell viability and anchorage-independent growth.[4] |
| C643, TPC1 | Thyroid Cancer | ~50% inhibition at low nM concentrations | Growth inhibition and cell cycle arrest. |
| KPL4 | HER2+ Breast Cancer | Not specified, but synergistic with Lapatinib | Enhanced anti-proliferative effect in combination therapy.[4] |
| Canine HS | Histiocytic Sarcoma | Not specified, but potent growth inhibition | Suppression of tumor cell growth.[5] |
Table 2: In Vivo Efficacy of Dasatinib in Preclinical and Clinical Studies
| Model/Study Population | Cancer Type | Dosing Regimen | Key In Vivo Outcomes |
| K562 Xenograft (Mice) | Chronic Myeloid Leukemia (CML) | 1.25 or 2.5 mg/kg (oral, single dose) | Maximal inhibition of tumoral phospho-BCR-ABL at ~3 hours.[6] |
| Canine HS Xenograft (Mice) | Histiocytic Sarcoma | Not specified | Significant suppression of tumor growth.[5] |
| Patients with newly diagnosed CML-CP (DASISION Trial) | Chronic Myeloid Leukemia (CML) | 100 mg once daily | Higher rates of major molecular response compared to Imatinib. |
| Patients with Imatinib-resistant/-intolerant CML | Chronic Myeloid Leukemia (CML) | 70 mg twice daily | 90% progression-free survival at 15 months.[1] |
In Vitro to In Vivo Correlation (IVIVC)
A direct correlation between the nanomolar potency of Dasatinib observed in in vitro kinase and cell-based assays and its clinical efficacy is evident, though influenced by pharmacokinetic and pharmacodynamic factors. A study on K562 human CML xenografts in mice established a clear link between Dasatinib plasma concentrations and the inhibition of its target, phospho-BCR-ABL.[6] This preclinical model predicted that a plasma concentration of 14.6 ng/mL would be required to inhibit 90% of phospho-BCR-ABL in humans, a concentration range achieved in CML patients who responded clinically to the treatment.[6]
Furthermore, a study on a supersaturable self-nanoemulsifying drug delivery system (su-SNEDDS) of Dasatinib established a linear correlation (R² = 0.9042) between the area under the curve (AUC) data from an in vitro lipolysis-permeation model and the in vivo pharmacokinetic study, highlighting the predictive power of sophisticated in vitro models.[7] However, it is crucial to note that while in vitro sensitivity is a strong indicator, factors such as drug metabolism, bioavailability, and tumor microenvironment can modulate the ultimate in vivo response.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
1. Cell Seeding:
- Harvest and count cells, ensuring >90% viability using Trypan Blue exclusion.[9]
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells).[9]
- Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence (for adherent cells).[9]
2. Compound Treatment:
- Prepare serial dilutions of Dasatinib in the appropriate cell culture medium.
- Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Dasatinib.[10]
- Incubate the plate for a specified period (e.g., 72 hours).[9]
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]
- Add 10 µL of the MTT solution to each well.[10]
- Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
4. Solubilization and Measurement:
- Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[10]
- Mix thoroughly to ensure complete solubilization.[10]
- Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Mouse Model
This protocol outlines the establishment of a tumor model in immunodeficient mice to evaluate the in vivo efficacy of an anti-cancer agent.
1. Cell Preparation and Implantation:
- Harvest cancer cells from culture and resuspend them in a suitable medium like PBS.
- Inject a specific number of cells (e.g., 1.3 x 10^6 cells in 0.2 mL PBS) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]
2. Tumor Growth and Randomization:
- Monitor the mice regularly for tumor formation and measure tumor volume using calipers (Volume = (length x width^2)/2).
- Once tumors reach a predetermined size (e.g., ~150 mm³), randomize the mice into treatment and control groups.[12]
3. Drug Administration:
- Administer Dasatinib to the treatment group via the desired route (e.g., oral gavage) at a specified dose and schedule (e.g., 20 or 40 mg/kg daily).[12]
- The control group receives a vehicle control (the solution used to dissolve the drug).
4. Monitoring and Endpoint:
- Measure tumor volumes and body weights of the mice regularly throughout the study.
- At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of dasatinib in a xenograft mouse model of canine histiocytic sarcoma and in vitro expression status of its potential target EPHA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking C21H19N3O2S (COB-187): A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinase inhibitor C21H19N3O2S, also known as COB-187, against a panel of kinases. The objective is to offer a clear, data-driven perspective on its selectivity and potency, alongside established kinase inhibitors. This document is intended to aid researchers in evaluating COB-187 for their specific research and development needs.
Executive Summary
The compound this compound (COB-187) has been identified as a novel, potent, and highly selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] In a broad panel screening of over 400 kinases, COB-187 demonstrated remarkable specificity for the GSK-3α and GSK-3β isoforms.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. This guide presents a head-to-head comparison of COB-187 with the well-characterized and also highly selective GSK-3 inhibitor, CHIR-99021, to contextualize its performance.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound (COB-187) and a comparator, CHIR-99021, against a representative panel of kinases. The data for COB-187 is presented as percent inhibition at a concentration of 1 µM, while the data for CHIR-99021 is shown as percent inhibition at a 10 µM concentration. It is important to note the difference in concentration when comparing the two compounds.
| Kinase Target | This compound (COB-187) % Inhibition @ 1 µM | CHIR-99021 % Inhibition @ 10 µM | Kinase Family |
| GSK-3α | ≥80% | 99.9% | CMGC |
| GSK-3β | ≥80% | 99.9% | CMGC |
| MAPKAPK5 (PRAK) | ≥40% | - | CAMK |
| KDR (VEGFR2) | <40% | - | TK |
| CDK2/CycA2 | - | 79.3% | CMGC |
| CDK2/CycE1 | - | 73.5% | CMGC |
| CDK4 | - | 19.0% | CMGC |
| CDK5 | - | 86.7% | CMGC |
| CDK9 | - | 20.5% | CMGC |
| BRAF | - | 10.8% | TKL |
| CK1g1 | - | 0.5% | CK1 |
| CK1g3 | - | 3.2% | CK1 |
| DYKR1B | - | 52.5% | CMGC |
| Erk5 | - | 0.6% | CMGC |
| HIPK4 | - | 3.2% | CMGC |
| LIMK1 | - | 6.7% | TKL |
| MAP2K6 | - | 0.1% | STE |
| MELK | - | 4.5% | CAMK |
| MLK3 | - | 18.8% | STE |
| PKR | - | 0.1% | Other |
| PLK1 | - | 21.3% | Other |
| RSK3 | - | 0.1% | AGC |
Data for COB-187 is sourced from a screen against kinases with a cysteine in their active site.[1] Data for CHIR-99021 is sourced from a published kinase profile.
Experimental Protocols
A detailed methodology for a representative in vitro kinase inhibition assay is provided below. This protocol outlines the general steps involved in determining the potency and selectivity of a compound like this compound.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
1. Objective: To quantify the inhibitory effect of a test compound on the activity of a specific kinase.
2. Materials:
- Recombinant human kinase
- Kinase-specific substrate (peptide or protein)
- Test compound (e.g., this compound) dissolved in DMSO
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
- Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
- White, opaque 96-well or 384-well microplates
- Multimode plate reader with luminescence detection capabilities
3. Procedure:
4. Data Analysis:
Mandatory Visualization
Signaling Pathway
Caption: Simplified GSK-3 signaling pathways.
Experimental Workflow
Caption: General workflow for kinase inhibitor profiling.
References
Validating Cellular Target Engagement of Novel Compound C21H19N3O2S: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a compound's engagement with its intended biological target within a cellular context is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of established experimental methodologies to validate the target engagement of the novel compound C21H19N3O2S, identified by its IUPAC name 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one. As the specific biological target of this compound is not yet publicly documented, this guide will focus on presenting a panel of robust, target-agnostic, and target-specific techniques that can be employed once a putative target is identified.
This resource will detail the principles, protocols, and data interpretation for three widely-used target engagement assays: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL). By understanding the strengths and limitations of each approach, researchers can select the most appropriate method to confirm the interaction of this compound with its molecular target in a physiologically relevant environment.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target validation method is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key characteristics of CETSA, DARTS, and PAL to aid in this decision-making process.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-Affinity Labeling (PAL) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Ligand binding protects the target protein from proteolytic degradation. | A photoreactive analog of the compound covalently crosslinks to the target protein upon UV irradiation. |
| Compound Modification | Not required. | Not required. | Requires synthesis of a photoreactive and tagged analog. |
| Target Protein | Endogenous protein. | Endogenous protein. | Endogenous protein. |
| Detection Method | Western Blot, Mass Spectrometry, Immunoassays (e.g., ELISA, AlphaScreen). | Western Blot, Mass Spectrometry. | Western Blot, Mass Spectrometry (after enrichment). |
| Key Advantage | Label-free and applicable to a wide range of targets in intact cells and tissues. | Relatively simple and does not require specialized equipment. | Provides direct evidence of binding and can identify the binding site. |
| Key Limitation | Not all proteins exhibit a significant thermal shift upon ligand binding. | May not be suitable for very stable or very unstable proteins. | Synthesis of the probe can be challenging and may alter binding affinity. |
| Throughput | Can be adapted for high-throughput screening. | Moderate throughput. | Lower throughput due to multi-step protocol. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by exploiting the principle that ligand binding can confer stability to a protein, making it resistant to proteolysis.
Protocol:
-
Cell Lysis: Prepare a total protein lysate from cultured cells.
-
Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time to allow for protein digestion.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by Western Blot using an antibody against the putative target.
-
Data Interpretation: An increase in the band intensity of a specific protein in the presence of this compound suggests that the compound binds to and protects that protein from digestion.
Photo-Affinity Labeling (PAL)
PAL utilizes a chemically modified version of the compound of interest to covalently label its binding partners upon photoactivation.
Protocol:
-
Probe Synthesis: Synthesize a photo-affinity probe of this compound containing a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a click chemistry handle).
-
Cell Treatment and Crosslinking: Treat intact cells with the photo-affinity probe. Irradiate the cells with UV light to induce covalent crosslinking between the probe and its target protein(s).
-
Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Identification of Labeled Proteins: Elute the enriched proteins and identify them using mass spectrometry.
-
Validation: Confirm the interaction with the identified target using orthogonal methods like CETSA or DARTS with the unmodified this compound.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA, DARTS, and Photo-Affinity Labeling.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.
Caption: Photo-Affinity Labeling (PAL) Workflow.
Conclusion
Validating the cellular target engagement of a novel compound like this compound is a multifaceted process that requires careful consideration of the available tools and techniques. This guide provides a framework for researchers to approach this challenge by comparing the principles and protocols of three robust methods: CETSA, DARTS, and Photo-Affinity Labeling. The choice of method will depend on the specific research question, the properties of the putative target, and the available resources. By employing these techniques, researchers can gain crucial insights into the mechanism of action of this compound, a critical step towards its further development as a potential therapeutic agent.
Comparative study of thiophene-containing quinolines in cancer research
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Thiophene-containing quinolines have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in cancer research. This guide provides a comparative study of these compounds, presenting their performance against various cancer cell lines and elucidating their mechanisms of action through key signaling pathways.
This analysis synthesizes experimental data from multiple studies to offer an objective comparison of thiophene-quinoline derivatives with established anticancer drugs. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for the key assays are provided to ensure reproducibility. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.
Comparative Anticancer Activity
Thiophene-containing quinoline derivatives have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables present a compilation of IC50 values for various thiophene-quinoline derivatives compared to the standard chemotherapeutic agents, doxorubicin and cisplatin, across four common cancer cell lines: hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7).
| Compound/Drug | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Thiophene-Quinoline Derivatives | |||||
| Compound 1 | 9.96 | 12.87 | - | 17.04 | [1] |
| Compound 2 | 8.87 | 9.30 | - | 13.89 | [1] |
| Compound 3 | - | - | Potent | Potent | [2] |
| Standard Anticancer Drugs | |||||
| Doxorubicin | 12.18 ± 1.89 | - | 2.92 ± 0.57 | 2.50 ± 1.76 | |
| Cisplatin | 25.5 (24h), 7.7 (48h) | 4.2 | 22.4 (24h), 12.3 (48h) | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. Novel quinoline derivatives have shown potent activities, with some exhibiting superior or comparable cytotoxicity to standard drugs[1][2].
Key Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the principal assays are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated until they form a monolayer.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene-quinoline derivatives or standard drugs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Following treatment with the compounds, cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
RNA Digestion: The cells are treated with RNase A to ensure that only DNA is stained.
-
DNA Staining: Propidium Iodide (PI) is added to stain the cellular DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is quantified by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the determination of the percentage of cells in each phase of the cell cycle.
Enzyme Inhibition Assays
EGFR Tyrosine Kinase (EGFR-TK) Inhibition Assay: The inhibitory effect of compounds on EGFR-TK activity is often measured using an ADP-Glo™ Kinase Assay.
-
Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture includes the EGFR enzyme, a suitable substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of the substrate/ATP mix and incubated at room temperature.
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a microplate reader, and the IC50 values are calculated.
Topoisomerase II (Topo II) Inhibition Assay: The inhibitory activity against Topo II is commonly assessed by measuring the decatenation of kinetoplast DNA (kDNA).
-
Reaction Mixture: The reaction is set up in microcentrifuge tubes containing kDNA, Topo II reaction buffer, and the test compound.
-
Enzyme Addition: Purified Topo II enzyme is added to initiate the reaction, which is then incubated at 37°C.
-
Reaction Termination and Gel Electrophoresis: The reaction is stopped, and the products are separated by agarose gel electrophoresis.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibitors of Topo II will prevent the decatenation of kDNA, resulting in a different banding pattern compared to the control.
Signaling Pathways and Mechanisms of Action
Thiophene-containing quinolines exert their anticancer effects by modulating various cellular signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The following diagrams, created using the DOT language, illustrate some of the key pathways targeted by these compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Thiophene-quinoline derivatives have been shown to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling cascades[2].
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is frequently observed in cancer. Some quinoline derivatives have been reported to target components of this pathway.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anticancer compounds like thiophene-containing quinolines.
Conclusion
Thiophene-containing quinolines represent a versatile and potent class of compounds in the landscape of cancer research. Their ability to target multiple cancer cell lines, often with efficacy comparable to or exceeding that of standard chemotherapeutic drugs, underscores their therapeutic potential. The diverse mechanisms of action, including the inhibition of key kinases like EGFR and enzymes such as Topoisomerase II, along with the induction of apoptosis and cell cycle arrest, highlight the multifaceted approach by which these compounds combat cancer cell proliferation.
The data and protocols presented in this guide offer a valuable resource for researchers in the field, providing a foundation for further investigation and development of this promising class of anticancer agents. The continued exploration of structure-activity relationships and the optimization of lead compounds will be crucial in translating the potential of thiophene-containing quinolines into effective clinical therapies.
References
- 1. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for C21H19N3O2S
Step-by-Step Disposal Plan
The proper disposal of C21H19N3O2S should be approached as a multi-step process, beginning from the moment it is identified as waste.
1. Waste Identification and Characterization:
-
Treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) as hazardous waste.
-
Due to its chemical structure (containing nitrogen and sulfur heterocycles), it may be classified as toxic. A formal hazardous waste determination should be conducted by trained personnel, such as your institution's Environmental Health and Safety (EHS) department.
2. Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by EHS.
-
Segregate this waste from incompatible materials. For example, keep it separate from strong acids, bases, and oxidizers to prevent unintended reactions[2][3].
3. Container Selection and Labeling:
-
Use a chemically compatible container for waste collection. A glass or high-density polyethylene (HDPE) container is generally suitable for organic compounds[2][4]. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid[5].
-
The container must not have held incompatible materials previously unless it has been thoroughly cleaned[5].
-
As soon as the first of the waste is added, label the container with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile" (avoiding abbreviations)
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
4. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel[6].
-
The container must be kept closed at all times, except when adding waste[3][7].
-
Ensure secondary containment, such as a plastic tray, is used for liquid waste containers to contain any potential spills[7].
-
Adhere to the storage limits for hazardous waste in your laboratory as specified by regulations[6].
5. Request for Pickup:
-
Once the waste container is full or is approaching the regulatory time limit for storage in an SAA, submit a request for pickup to your institution's EHS or hazardous waste management department[8].
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on U.S. Environmental Protection Agency (EPA) regulations for Satellite Accumulation Areas.
| Parameter | Limit | Regulation/Guideline Reference |
| Maximum Volume per SAA | 55 gallons of hazardous waste | 40 CFR 262, Subpart K[6] |
| Maximum Volume (Acute) | 1 quart of acutely hazardous waste | 40 CFR 262, Subpart K[6] |
| Container Headspace | Leave at least 25% headspace for expansion | General Laboratory Safety[4] |
| Removal from SAA | Within 3 days of the container becoming full | MIT EHS[7] |
Experimental Protocol: Triple-Rinsing of Empty Containers
Empty containers that once held this compound must be properly cleaned before they can be disposed of as non-hazardous waste. The standard procedure for this is triple-rinsing.
Objective: To decontaminate an empty chemical container to ensure it is safe for disposal or reuse.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., acetone, ethanol, or another solvent in which this compound is soluble)
-
Personal Protective Equipment (PPE): safety glasses or goggles, lab coat, and appropriate chemical-resistant gloves
-
Designated hazardous waste container for the rinsate
Procedure:
-
Initial Draining: Empty the container of all free-flowing this compound into the designated hazardous waste container. Allow it to drain for at least 30 seconds[9][10].
-
First Rinse: Add a suitable solvent to the empty container until it is approximately 20-30% full[10][11].
-
Agitation: Securely cap the container and swirl or shake it vigorously to ensure the solvent comes into contact with all interior surfaces[11][12].
-
Rinsate Collection: Pour the solvent rinsate into the designated hazardous waste container[13].
-
Second and Third Rinses: Repeat steps 2 through 4 two more times for a total of three rinses[10][12][13].
-
Final Steps: After the third rinse, allow the container to air dry completely. Deface or remove the original chemical label and affix a "Triple Rinsed" sticker or label to the container before disposing of it in the appropriate solid waste bin (e.g., for glass or plastic recycling)[13].
Disposal Workflow for this compound
References
- 1. This compound (8006-8778) — ChemDiv Screening compound 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile [chemdiv.com]
- 2. bsu.edu [bsu.edu]
- 3. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 4. Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. epa.gov [epa.gov]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 10. lenswoodcoop.com.au [lenswoodcoop.com.au]
- 11. agrecovery.co.nz [agrecovery.co.nz]
- 12. axiomproductsusa.com [axiomproductsusa.com]
- 13. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
Personal protective equipment for handling C21H19N3O2S
Chemical Identity: 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
This guide provides crucial safety and logistical information for the handling and disposal of the chemical compound with the molecular formula C21H19N3O2S. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on the known hazards of its constituent chemical moieties: quinoline, thiophene, and aminophenyl groups. A conservative approach to handling is strongly advised.
Potential Hazards
The primary hazards associated with the structural components of this compound suggest that the compound may be harmful if swallowed or comes into contact with skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Quinoline derivatives can be toxic and irritating, while thiophene-containing compounds can also cause irritation and may have other toxic effects.[4][5][6][7][8]
Summary of Potential Health Effects:
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May cause skin irritation and could be harmful upon absorption.[1]
-
Inhalation: May cause respiratory tract irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following PPE is recommended at all times when handling this compound:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles and a face shield should be worn to protect against potential splashes.[9] |
| Skin Protection | A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently.[9] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. |
| Foot Protection | Closed-toe shoes are required in the laboratory. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure a safe laboratory environment.
1. Preparation:
- Ensure that a current Safety Data Sheet for a related compound is accessible.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest eyewash station and safety shower before beginning work.
- Prepare a designated and clearly labeled workspace in a chemical fume hood.
2. Handling:
- Avoid direct contact with the chemical. Use spatulas or other appropriate tools for transfer.
- Prevent the generation of dust and aerosols.
- Keep containers tightly closed when not in use.
- Wash hands thoroughly after handling, even if gloves were worn.
3. In Case of a Spill:
- Evacuate the immediate area.
- For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5][10]
- Ventilate the area.
- Do not allow the chemical to enter drains or waterways.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
1. Waste Collection:
- Collect all solid waste, including contaminated gloves and absorbent materials, in a clearly labeled, sealed, and compatible waste container.
- Liquid waste should be collected in a separate, labeled, and sealed container.
2. Storage:
- Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste.
- Do not dispose of this chemical down the drain or in the regular trash.
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemical-label.com [chemical-label.com]
- 4. lobachemie.com [lobachemie.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
